Product packaging for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol(Cat. No.:)

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B10796129
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-VYOWPWJFSA-N
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Description

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C57H102O6 and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H102O6 B10796129 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2S)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m1/s1

InChI Key

JTMWOTXEVWLTTO-VYOWPWJFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Natural Sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific triacylglycerol with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes for professionals engaged in research, scientific analysis, and drug development.

Quantitative Analysis of this compound in Natural Sources

This compound is a significant component of various vegetable oils, particularly olive oil, sesame oil, and pumpkin seed oil.[1][2][3] The concentration of this specific triglyceride varies depending on the cultivar, growing conditions, and processing methods of the oil.

Table 1: Concentration of this compound (OOL) in Various Vegetable Oils

Oil SourceScientific NameConcentration of OOL (%)Reference
Olive OilOlea europaea12.00 - 13.91[4]
Sesame OilSesamum indicum14.0 - 25.0[4]
Pumpkin Seed OilCucurbita pepoMajor component (exact percentage not specified in reviewed literature)[5][6][7][8]

Experimental Protocols for the Analysis of this compound

The extraction and quantification of this compound from natural sources involve several established analytical techniques. The general workflow includes lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction from Plant Material

A common method for extracting lipids from oilseeds involves solvent extraction.

  • Protocol:

    • Homogenize the dried plant material (e.g., seeds) to a fine powder.

    • Extract the lipids using a Soxhlet apparatus with a suitable solvent, such as n-hexane or petroleum ether, for several hours.

    • Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude oil.

    • The extracted oil can be stored under nitrogen at a low temperature (-20°C) to prevent oxidation.

Quantification of Triacylglycerols by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of individual triacylglycerol species.

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

  • Chromatographic Conditions (Example for Olive Oil Analysis):

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 205 nm or ELSD.

    • Quantification: The concentration of OOL is determined by comparing the peak area with that of a certified reference standard.

Analysis by Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of triacylglycerols, often after transesterification to fatty acid methyl esters (FAMEs) to determine the overall fatty acid profile, which can infer the triglyceride composition. High-temperature GC can directly analyze intact triglycerides.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column.

  • Sample Preparation for Intact Triglyceride Analysis: Dilute the oil sample in a suitable solvent (e.g., hexane).

  • GC Conditions (Example):

    • Column: High-temperature capillary column suitable for triglyceride analysis.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperature: Typically above 350°C.

    • Oven Temperature Program: A programmed temperature ramp to separate triglycerides based on their carbon number and degree of unsaturation.

    • Identification: Peaks are identified by comparing their retention times with those of known standards.

Visualizations

Experimental Workflow for Triglyceride Analysis

experimental_workflow start Plant Material (Seeds) extraction Lipid Extraction (e.g., Soxhlet with Hexane) start->extraction crude_oil Crude Oil extraction->crude_oil separation Chromatographic Separation (HPLC or GC) crude_oil->separation detection Detection (UV, ELSD, MS, or FID) separation->detection quantification Quantification (Comparison with Standards) detection->quantification end OOL Concentration quantification->end

Caption: Workflow for the extraction and quantification of this compound.

General Metabolic Pathway of Dietary Triacylglycerols

As a specific signaling pathway for this compound is not well-documented, the following diagram illustrates the general metabolic fate of dietary triacylglycerols.

triglyceride_metabolism dietary_tag Dietary Triacylglycerols (including OOL) hydrolysis Pancreatic Lipase (in Small Intestine) dietary_tag->hydrolysis absorption Absorption by Enterocytes hydrolysis->absorption chylomicrons Chylomicron Formation absorption->chylomicrons lymphatic Lymphatic System chylomicrons->lymphatic bloodstream Bloodstream lymphatic->bloodstream lpl Lipoprotein Lipase (on capillary walls) bloodstream->lpl uptake Uptake by Peripheral Tissues lpl->uptake storage Energy Storage (Adipose Tissue) uptake->storage energy Energy Production (e.g., Muscle) uptake->energy

Caption: General metabolic pathway of dietary triacylglycerols in the human body.

References

A Technical Guide to the Physical and Chemical Properties of 1,2-Dioleoyl-3-linoleoyl-glycerol (TG(18:1/18:1/18:2))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the triglyceride (TG) 1,2-dioleoyl-3-linoleoyl-glycerol, commonly abbreviated as TG(18:1/18:1/18:2). This mixed-acid triglyceride is a significant component of various natural oils and plays a crucial role in lipid metabolism and energy storage. This document details its molecular characteristics, physicochemical properties, chemical reactivity, and metabolic fate. Furthermore, it outlines standard experimental protocols for its analysis and presents key metabolic and analytical pathways through structured diagrams.

Introduction

Triglycerides are esters derived from a glycerol (B35011) backbone and three fatty acids, representing the primary form of energy storage in eukaryotes.[1][2] The specific triglyceride TG(18:1/18:1/18:2) is composed of two oleic acid (18:1) moieties and one linoleic acid (18:2) moiety.[3][4] The arrangement of these fatty acids on the glycerol backbone results in different isomers, with 1,2-dioleoyl-3-linoleoyl-sn-glycerol (B1264229) being a common form.[4] As a molecule containing both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids, its properties are of significant interest in fields ranging from food science and nutrition to drug delivery and metabolic research. Understanding its physical characteristics, such as solubility and melting point, and its chemical reactivity, particularly its susceptibility to oxidation, is critical for its application and study.

Physical and Chemical Properties

The physicochemical properties of TG(18:1/18:1/18:2) are determined by its large, nonpolar structure. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral.[5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of TG(18:1/18:1/18:2).

Table 1: General and Physical Properties

Property Value Reference(s)
Molecular Formula C₅₇H₁₀₂O₆ [6]
Molecular Weight 883.42 g/mol [6]
IUPAC Name [2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate [4]
Physical State Liquid at room temperature Inferred from fatty acid composition[7]
Melting Point Below 0°C (Estimated) Inferred from unsaturated nature[8][9]
Boiling Point Decomposes at high temperatures before boiling General property of triglycerides

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether), partially soluble in ethanol. |[5][8][10][11] |

Table 2: Chemical and Reactivity Properties

Property Description Reference(s)
Structure A glycerol backbone esterified with two oleic acid chains and one linoleic acid chain. [4][5]
Hydrolysis Can be hydrolyzed chemically (saponification) or enzymatically (by lipases) to yield glycerol and its constituent fatty acids (two oleic, one linoleic). [12][13][14]

| Oxidation Stability | Susceptible to oxidation due to the presence of double bonds in the fatty acid chains, particularly the linoleic acid moiety. Linoleic acid is significantly more prone to oxidation than oleic acid. | |

Chemical Reactivity

Hydrolysis

Hydrolysis of TG(18:1/18:1/18:2) cleaves the ester bonds, releasing glycerol and the constituent fatty acids. This process is fundamental to its digestion and metabolism.

  • Enzymatic Hydrolysis : In biological systems, enzymes called lipases, such as pancreatic lipase (B570770) and lipoprotein lipase, catalyze this reaction.[13][15] This is the first step in the absorption of dietary fats and the mobilization of stored fat.[16]

  • Chemical Hydrolysis : Under alkaline conditions (saponification), triglycerides are hydrolyzed to glycerol and fatty acid salts (soaps). Acid-catalyzed hydrolysis also achieves this breakdown.

Caption: Enzymatic hydrolysis of TG(18:1/18:1/18:2).

Oxidation

The unsaturated fatty acid chains, particularly the linoleic acid with its two double bonds, make TG(18:1/18:1/18:2) susceptible to oxidation. The relative oxidation rate of linoleic acid is many times higher than that of oleic acid. Oxidation can be initiated by factors like heat, light, and metal ions, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes and ketones. This process is relevant to the shelf-life of oils containing this triglyceride and has physiological implications, as oxidized lipids can contribute to cellular stress.[17]

Experimental Protocols

The characterization and quantification of TG(18:1/18:1/18:2) typically involve chromatographic separation coupled with mass spectrometry detection.

Protocol: Analysis by LC-MS/MS

This protocol outlines a standard method for the identification and relative quantification of TG(18:1/18:1/18:2) in a lipid extract from a biological sample.

  • Lipid Extraction :

    • Homogenize the tissue or fluid sample.

    • Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

    • Reconstitute the dried extract in a suitable solvent for injection, such as methanol/isopropanol (B130326).

  • Chromatographic Separation :

    • Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.[18]

    • Employ a gradient elution mobile phase. For example, a gradient of acetonitrile (B52724) and isopropanol with a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[19]

    • The gradient is designed to separate different lipid classes and then resolve individual triglyceride species based on their carbon number and degree of unsaturation.

  • Mass Spectrometry Detection :

    • Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operating in positive ion mode.[20][21]

    • Identification : Identify TG(18:1/18:1/18:2) by its specific precursor ion (e.g., [M+NH₄]⁺ at m/z 900.8) and its characteristic product ions generated through collision-induced dissociation (CID). Neutral loss scans corresponding to the loss of oleic and linoleic acids can confirm the fatty acid composition.

    • Quantification : Perform relative or absolute quantification using multiple reaction monitoring (MRM) or by integrating the peak area of the precursor ion chromatogram.[21] An internal standard (a non-endogenous triglyceride) should be used to correct for extraction and ionization variability.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS ESI-MS/MS Detection (Positive Ion Mode) HPLC->MS Identify Identification (Precursor/Product Ions) MS->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Diet Dietary TG(18:1/18:1/18:2) Intestine Small Intestine Diet->Intestine Ingestion Enterocyte Enterocyte (Intestinal Cell) Intestine->Enterocyte Hydrolysis & Absorption Blood Bloodstream Enterocyte->Blood Resynthesis into Chylomicrons Adipose Adipose Tissue Blood->Adipose LPL Hydrolysis & Fatty Acid Uptake Muscle Muscle Tissue Blood->Muscle LPL Hydrolysis & Fatty Acid Uptake Adipose->Adipose Storage as TG Muscle->Muscle Energy (β-Oxidation)

References

The Pivotal Role of Mixed-Acid Triacylglycerols in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-acid triacylglycerols (TAGs), once considered inert energy storage molecules, are now recognized as critical players in a multitude of cellular processes. Their intricate composition, featuring a glycerol (B35011) backbone esterified to three distinct fatty acids, dictates their metabolic fate and functional specificity. This technical guide delves into the core functions of mixed-acid TAGs in cellular metabolism, exploring their synthesis, storage, and degradation. We will examine their roles in energy homeostasis, cellular signaling, and membrane biology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering a deeper understanding of the multifaceted nature of these complex lipids.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms.[1] While simple TAGs contain three identical fatty acids, the vast majority of naturally occurring TAGs are mixed-acid TAGs, containing a combination of saturated, monounsaturated, and polyunsaturated fatty acids of varying chain lengths.[1] This heterogeneity is not random; rather, it is a tightly regulated feature that endows mixed-acid TAGs with specific physical and chemical properties, influencing their roles in cellular metabolism far beyond simple energy provision.

The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, further contributes to the functional diversity of mixed-acid TAGs.[2] This guide will explore the profound implications of this structural complexity on cellular function.

Synthesis and Storage of Mixed-Acid Triacylglycerols

The synthesis of mixed-acid TAGs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The specific fatty acid composition of newly synthesized TAGs is determined by the substrate availability and the selectivity of the enzymes involved in the Kennedy pathway.

The Kennedy Pathway: A Stepwise Acylation

The primary pathway for TAG synthesis is the de novo or Kennedy pathway. This process involves the sequential acylation of a glycerol-3-phosphate backbone.

Diagram: The Kennedy Pathway for Mixed-Acid Triacylglycerol Synthesis

Kennedy_Pathway cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA 1 GPAT GPAT PA Phosphatidic Acid LPA->PA Acyl-CoA 2 AGPAT AGPAT DAG Diacylglycerol PA->DAG Pi PAP PAP TAG Mixed-Acid Triacylglycerol DAG->TAG Acyl-CoA 3 DGAT DGAT AcylCoA1 Fatty Acyl-CoA 1 AcylCoA2 Fatty Acyl-CoA 2 AcylCoA3 Fatty Acyl-CoA 3

Caption: Stepwise synthesis of mixed-acid TAGs via the Kennedy pathway.

The enzymes Glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) exhibit substrate specificity, preferentially incorporating certain fatty acyl-CoAs at the sn-1 and sn-2 positions, respectively.[3] Phosphatidic acid phosphatase (PAP) then removes the phosphate (B84403) group to yield diacylglycerol (DAG). Finally, Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation step, with DGAT1 and DGAT2 also showing distinct fatty acid preferences. This enzymatic selectivity is a key determinant of the final mixed-acid composition of the TAG molecule.

Lipid Droplets: Dynamic Storage Organelles

Once synthesized, mixed-acid TAGs are packaged into lipid droplets (LDs), which are dynamic organelles consisting of a neutral lipid core surrounded by a phospholipid monolayer and a unique proteome. The composition of mixed-acid TAGs within LDs can influence their size, stability, and interaction with other organelles. For instance, a higher proportion of unsaturated fatty acids can increase the fluidity of the LD core.

Mobilization and Catabolism of Mixed-Acid Triacylglycerols

The breakdown of stored mixed-acid TAGs, a process known as lipolysis, is critical for providing fatty acids as energy substrates and signaling molecules. This process is catalyzed by a series of lipases with distinct substrate and positional specificities.

The Lipolytic Cascade

Lipolysis is initiated by Adipose Triglyceride Lipase (B570770) (ATGL), which preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position of TAGs, releasing a free fatty acid and generating a diacylglycerol.[4] Hormone-Sensitive Lipase (HSL) then acts on the diacylglycerol, and finally, Monoglyceride Lipase (MGL) completes the breakdown to glycerol and a third fatty acid.[4]

Diagram: The Lipolytic Cascade

Lipolysis cluster_enzymes Enzymes TAG Mixed-Acid Triacylglycerol DAG Diacylglycerol TAG->DAG ATGL FFA1 Free Fatty Acid 1 TAG->FFA1 MAG Monoacylglycerol DAG->MAG HSL FFA2 Free Fatty Acid 2 DAG->FFA2 Glycerol Glycerol MAG->Glycerol MGL FFA3 Free Fatty Acid 3 MAG->FFA3 ATGL ATGL HSL HSL MGL MGL

Caption: Sequential hydrolysis of mixed-acid TAGs by lipases.

The specificity of these lipases for different fatty acids and their positions on the glycerol backbone ensures a controlled release of specific fatty acid species, which can then be utilized for distinct metabolic purposes.[5]

Functional Roles of Mixed-Acid Triacylglycerols

The diverse composition of mixed-acid TAGs underpins their involvement in a wide array of cellular functions.

Energy Metabolism

The primary function of TAGs is to serve as a dense energy reserve. The fatty acids released during lipolysis can undergo β-oxidation to produce ATP. The specific fatty acid composition of a mixed-acid TAG influences its energy yield and the rate at which it can be mobilized.

Signaling Roles

While TAGs themselves are not typically considered signaling molecules, the products of their hydrolysis, particularly specific fatty acids, are potent signaling mediators.[6] For example, polyunsaturated fatty acids released from mixed-acid TAGs can serve as precursors for the synthesis of eicosanoids and other lipid messengers that regulate inflammation, immune responses, and other physiological processes.

Membrane Biology

The fatty acids derived from the turnover of mixed-acid TAGs are essential for the synthesis and remodeling of cellular membranes. The incorporation of different fatty acids into phospholipids (B1166683) influences membrane fluidity, curvature, and the function of membrane-associated proteins.[7] There is also evidence to suggest that TAGs can directly interact with phospholipid bilayers, potentially influencing membrane structure and stability.[4][8]

Quantitative Data on Mixed-Acid Triacylglycerols

The precise composition of mixed-acid TAGs varies significantly between different tissues and cell types, reflecting their specialized metabolic functions.

Table 1: Fatty Acid Composition of Triacylglycerols in Human Adipose Tissue

Fatty AcidMean Percentage (%)Range (%)
Myristic acid (14:0)3.22.5 - 4.0
Palmitic acid (16:0)23.520.0 - 27.0
Palmitoleic acid (16:1)5.84.0 - 8.0
Stearic acid (18:0)5.54.0 - 7.0
Oleic acid (18:1)46.842.0 - 51.0
Linoleic acid (18:2)10.28.0 - 13.0
Other5.03.0 - 7.0

Data represents typical values and can vary based on diet and genetic factors.

Experimental Protocols

The analysis of mixed-acid TAGs presents a significant analytical challenge due to their complexity and the presence of numerous positional isomers. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for their detailed characterization.

Protocol: Analysis of Mixed-Acid Triacylglycerol Positional Isomers by HPLC-MS/MS

This protocol outlines a general workflow for the separation and identification of mixed-acid TAG positional isomers from a biological sample.

Diagram: Experimental Workflow for Mixed-Acid TAG Analysis

Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (e.g., Folch method) Homogenization->LipidExtraction Fractionation TAG Fractionation (e.g., Solid Phase Extraction) LipidExtraction->Fractionation HPLC HPLC Separation (Reversed-Phase or Chiral Column) Fractionation->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS DataAnalysis Data Analysis (Identification and Quantification) MS->DataAnalysis

Caption: A typical workflow for the analysis of mixed-acid TAGs.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue or cultured cells) in a suitable buffer.

  • Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.[9]

  • Wash the organic phase with a saline solution to remove non-lipid contaminants.

  • Dry the lipid extract under a stream of nitrogen.

2. Triacylglycerol Fractionation:

  • Isolate the TAG fraction from the total lipid extract using solid-phase extraction (SPE) with a silica-based sorbent.

  • Elute neutral lipids, including TAGs, with a non-polar solvent.

3. HPLC Separation:

  • Reconstitute the TAG fraction in a suitable solvent for HPLC analysis.

  • Inject the sample onto a reversed-phase C18 or a specialized chiral column for the separation of positional isomers.[10]

  • Employ a gradient elution program with a mobile phase typically consisting of acetonitrile, isopropanol, and water.

4. Mass Spectrometry Analysis:

  • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquire data in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the eluting TAG species. The fragmentation of the [M+NH4]+ or [M+Na]+ adducts can provide information on the fatty acid composition and their positions on the glycerol backbone.

5. Data Analysis:

  • Identify individual mixed-acid TAG species based on their retention times and characteristic fragmentation patterns.

  • Quantify the relative abundance of different positional isomers by comparing the intensities of specific fragment ions.

Conclusion and Future Directions

The study of mixed-acid triacylglycerols has evolved from a focus on their role as simple energy depots to an appreciation of their intricate involvement in a wide range of cellular processes. The specific fatty acid composition and stereospecificity of these molecules are key determinants of their function. Advances in analytical techniques, particularly mass spectrometry, are enabling a more detailed characterization of the cellular "TAGome," paving the way for a deeper understanding of their roles in health and disease.

Future research will likely focus on elucidating the specific signaling pathways directly modulated by distinct mixed-acid TAG species, their precise roles in the biogenesis and function of lipid droplets, and their interactions with other cellular components. A comprehensive understanding of mixed-acid TAG metabolism will be crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

References

role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in lipidomics research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to this compound

This compound, commonly abbreviated as OOL, is a specific triacylglycerol (TAG) molecule. Triacylglycerols are the primary form of energy storage in eukaryotes, comprising a glycerol (B35011) backbone esterified to three fatty acids.[1][2] In OOL, the sn-1 and sn-2 positions of the glycerol backbone are occupied by oleic acid (18:1), while the sn-3 position is occupied by linoleic acid (18:2).[3][4][5][6] This specific arrangement of fatty acids gives it distinct chemical properties and biological relevance.

Found in various natural sources, particularly seed and vegetable oils like olive, sesame, and pumpkin seed oil, OOL serves as a significant component of dietary fats.[3][6][7] In the context of lipidomics, OOL is not only a subject of study within the broader triacylglycerol lipid class but also serves as a critical reference standard for the accurate identification and quantification of TAGs in complex biological and food samples.[8][9] The precise characterization of individual TAG species like OOL is vital for understanding lipid metabolism, its dysregulation in disease, and for quality control in the food and pharmaceutical industries.[10][11]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research. These details are crucial for designing experiments, preparing standards, and interpreting analytical data.

PropertyValueSource(s)
Formal Name 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester[3][12]
Synonyms OOL, TG(18:1/18:1/18:2), TG(54:4)[3][13]
CAS Number 2190-20-7[3][12]
Molecular Formula C₅₇H₁₀₂O₆[3][12][13]
Molecular Weight 883.4 g/mol [3][13]
Physical Form Liquid[14]
Purity ≥95% - 97% (TLC)[3][14]
Storage Temperature -20°C[3][14]
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml[3]

The Role of Triacylglycerols in Cellular Signaling

While triacylglycerols like OOL are primarily known for their role in energy storage, they are also deeply integrated into cellular signaling networks, largely through their metabolic byproducts.[1][15] The synthesis and degradation of TAGs produce critical lipid intermediates such as diacylglycerol (DAG) and free fatty acids (FFAs), which act as potent second messengers and signaling molecules.[1][15]

The hydrolysis of TAGs is catalyzed by lipases like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[1] This process releases DAG and FFAs.

  • Diacylglycerol (DAG): DAG is a well-established activator of Protein Kinase C (PKC) isoforms.[1] Upon activation, PKC phosphorylates a multitude of downstream protein targets, thereby modulating a wide range of cellular processes including cell growth, differentiation, and apoptosis.

  • Free Fatty Acids (FFAs): The fatty acids released from TAG hydrolysis, such as oleic and linoleic acid, can act as signaling molecules themselves.[16] They can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][16]

The dysregulation of TAG metabolism can lead to an accumulation of these signaling intermediates, which has been linked to conditions such as insulin (B600854) resistance and cardiovascular disease.[1]

Visualizing the Signaling Cascade

The following diagrams illustrate the key signaling pathways initiated by the metabolic products of triacylglycerols.

TAG_Hydrolysis_to_Signaling_Molecules TAG Triacylglycerol (OOL) DAG Diacylglycerol (DAG) TAG->DAG FFA Free Fatty Acids (Oleic, Linoleic) TAG->FFA PKC_pathway PKC Activation DAG->PKC_pathway PPAR_pathway PPAR Activation FFA->PPAR_pathway Lipase ATGL / HSL Lipase->TAG Hydrolysis PKC_Activation_Pathway cluster_membrane Cell Membrane PKC_inactive PKC (Inactive) in Cytosol PKC_active PKC (Active) PKC_inactive->PKC_active Downstream Downstream Protein Phosphorylation PKC_active->Downstream DAG Diacylglycerol (DAG) from TAG Hydrolysis DAG->PKC_active Recruits & Activates CellularResponse Cellular Responses (Growth, Proliferation) Downstream->CellularResponse Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (MTBE Method) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Acquisition & Processing MS->Data Analysis Lipid Identification & Quantification Data->Analysis

References

A Technical Guide to the Biosynthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the primary biosynthetic pathway for triacylglycerols (TGs), with a specific focus on the formation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG). OOG is a specific triacylglycerol containing oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position, commonly found in various vegetable and seed oils.[1][2][3][4] The guide details the enzymatic steps of the Kennedy pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for enzyme characterization, and includes visualizations of the metabolic and experimental workflows.

The Core Biosynthesis Pathway: The Kennedy Pathway

The vast majority of triacylglycerol synthesis in eukaryotes occurs via the sn-glycerol-3-phosphate or Kennedy pathway, first described in the 1950s.[5] This pathway involves a series of four enzymatic reactions that sequentially build the triacylglycerol molecule from a glycerol (B35011) backbone and fatty acyl-CoAs. The synthesis of OOG follows this canonical pathway, with the specificity of the resulting molecule being determined by the substrate preferences of the acyltransferase enzymes involved.

The pathway proceeds as follows:

  • Initial Acylation: The pathway begins with sn-glycerol-3-phosphate (G3P), which is primarily derived from the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP) or through the phosphorylation of glycerol.[5][6] The enzyme Glycerol-3-phosphate Acyltransferase (GPAT) catalyzes the transfer of an acyl group from a fatty acyl-CoA molecule to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[5][7][8] For OOG synthesis, this first acyl group is oleic acid, supplied by oleoyl-CoA.

  • Second Acylation: The newly formed lysophosphatidic acid is then acylated at the sn-2 position by 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT).[7][8][9] This reaction yields phosphatidic acid (PA). In the synthesis of OOG, a second molecule of oleoyl-CoA serves as the acyl donor.

  • Dephosphorylation: Phosphatidic acid, a key intermediate in all glycerolipid biosynthesis, is dephosphorylated by the enzyme Phosphatidic Acid Phosphatase (PAP) , also known as lipin.[5][7] This step removes the phosphate group from the sn-3 position, producing sn-1,2-diacylglycerol (DAG). For OOG, this intermediate is 1,2-dioleoyl-glycerol.

  • Final Acylation: The final and committed step in triacylglycerol synthesis is catalyzed by Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) .[7][10] This enzyme esterifies the final fatty acyl-CoA to the free hydroxyl group at the sn-3 position of the DAG molecule. To form OOG, linoleoyl-CoA is utilized as the substrate, resulting in the final product, this compound.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-Oleoyl-) G3P->LPA  + PA Phosphatidic Acid (1,2-Dioleoyl-) LPA->PA  + DAG Diacylglycerol (1,2-Dioleoyl-) PA->DAG  - Pi PAP PAP PA->PAP OOG This compound (OOG) DAG->OOG  + OleoylCoA1 Oleoyl-CoA GPAT GPAT OleoylCoA1->GPAT OleoylCoA2 Oleoyl-CoA AGPAT AGPAT OleoylCoA2->AGPAT LinoleoylCoA Linoleoyl-CoA DGAT DGAT LinoleoylCoA->DGAT GPAT->LPA AGPAT->PA PAP->DAG DGAT->OOG G prep 1. Prepare Microsomal Fraction (from tissue/cells) mix 2. Prepare Reaction Mixture (Buffer, MgCl2, DAG, Microsomes) prep->mix initiate 3. Initiate Reaction (Add Labeled Acyl-CoA) mix->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction (Add Stop Solution) incubate->terminate extract 6. Total Lipid Extraction terminate->extract separate 7. TLC Separation of Lipids extract->separate quantify 8. Quantify Labeled Triacylglycerol separate->quantify

References

An In-depth Technical Guide to the Isomeric Purity of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and isomeric purity considerations for synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). Understanding and controlling the isomeric purity of this triacylglycerol (TAG) is critical for its application in research and pharmaceutical development, as different isomers can exhibit distinct physical, chemical, and biological properties.

Introduction to Isomeric Forms of this compound

This compound, a triacylglycerol with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position, can exist in several isomeric forms that can impact its functionality.[1] The primary isomers of concern are regioisomers and enantiomers.

  • Regioisomers: These isomers differ in the positional distribution of the fatty acids on the glycerol (B35011) backbone. For a TAG with two oleic acid and one linoleic acid moiety, the main regioisomers are 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL) and 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO).

  • Enantiomers: Due to the chiral center at the sn-2 position of the glycerol backbone, OOL exists as a racemic mixture of two enantiomers: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol and 2,3-Dioleoyl-1-linoleoyl-sn-glycerol.

The precise control and analysis of these isomers are paramount for ensuring the quality, consistency, and efficacy of products containing synthetic OOL.

Synthesis of this compound

A common and effective method for the synthesis of specific triacylglycerols like OOL is a chemoenzymatic approach. This strategy offers high regioselectivity, minimizing the formation of unwanted side products. A plausible synthetic route is outlined below.

Chemoenzymatic Synthesis Protocol

This protocol involves the use of a regioselective lipase (B570770) to control the esterification of the glycerol backbone.

Materials:

  • Glycerol

  • Oleic acid

  • Linoleic acid

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

  • Molecular sieves (for dehydration)

  • Organic solvents (e.g., hexane, acetone)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Esterification of sn-1 and sn-3 positions: React glycerol with an excess of oleic acid in a solvent-free system or in an organic solvent like hexane. Add the immobilized sn-1,3 specific lipase and molecular sieves. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring. The lipase will selectively acylate the sn-1 and sn-3 positions with oleic acid, forming 1,3-dioleoylglycerol.

  • Purification of 1,3-dioleoylglycerol: After the reaction, the enzyme is filtered off. The reaction mixture is then purified by silica gel column chromatography to isolate the 1,3-dioleoylglycerol from unreacted starting materials and byproducts.

  • Esterification of the sn-2 position: The purified 1,3-dioleoylglycerol is then reacted with linoleic acid in the presence of a suitable chemical catalyst (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP)) or a non-specific lipase to acylate the free sn-2 hydroxyl group.

  • Final Purification: The resulting this compound is purified from the reaction mixture using silica gel column chromatography to yield the final product.

Note: The primary isomeric impurity expected from this synthesis would be the regioisomer 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO) if the initial enzymatic step is not completely selective or if acyl migration occurs.

Analytical Methodologies for Isomeric Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the isomeric purity of synthetic OOL.

Regioisomeric Purity Analysis

3.1.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Reversed-phase HPLC (RP-HPLC) coupled with mass spectrometry is a powerful tool for the separation and identification of TAG regioisomers.[2]

Experimental Protocol: RP-HPLC-MS/MS for OOL/OLO Separation

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled, typically between 20°C and 40°C.

  • Detector: A mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source capable of MS/MS fragmentation.

  • Sample Preparation: Dissolve the synthetic OOL sample in the initial mobile phase or a suitable organic solvent at a concentration of 1-5 mg/mL and filter through a 0.2 µm filter.

Expected Results:

While OOL and its regioisomer OLO have the same mass, they can often be separated by RP-HPLC due to subtle differences in their polarity and shape. Mass spectrometry provides definitive identification through fragmentation analysis (MS/MS). The fragmentation of the protonated molecule [M+H]⁺ will result in the loss of fatty acid chains. For OOL, the loss of oleic acid from the sn-1 or sn-3 positions is generally more favorable, leading to a more intense fragment ion corresponding to [M+H - C₁₈H₃₄O₂]⁺ compared to the loss of linoleic acid.[2]

Table 1: Expected HPLC-MS/MS Data for Regioisomer Analysis

IsomerExpected Retention TimePrecursor Ion (m/z)Key Fragment IonExpected Relative Intensity of Fragment Ion
This compound (OOL)t₁883.7[M+H - C₁₈H₃₄O₂]⁺High
[M+H - C₁₈H₃₂O₂]⁺Low
1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO)t₂ (t₂ > t₁)883.7[M+H - C₁₈H₃₄O₂]⁺High
[M+H - C₁₈H₃₂O₂]⁺Very Low

Note: Absolute retention times and fragment ion intensities can vary depending on the specific instrumentation and conditions.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can be used to determine the positional distribution of fatty acids on the glycerol backbone. The chemical shifts of the carbonyl carbons of the fatty acids are sensitive to their position (sn-1,3 vs. sn-2).

Experimental Protocol: ¹³C NMR for Regioisomeric Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Quantitative Conditions: Use of a relaxation agent (e.g., chromium(III) acetylacetonate) and a long relaxation delay (D1) to ensure full relaxation of the carbonyl carbons for accurate integration.

Expected Results:

The carbonyl carbons of the fatty acids at the sn-1,3 positions resonate at a slightly different chemical shift compared to the carbonyl carbon at the sn-2 position. By integrating the respective signals, the ratio of OOL to OLO can be determined.

Table 2: Expected ¹³C NMR Chemical Shifts for Regioisomer Analysis

Carbonyl Carbon PositionExpected Chemical Shift Range (ppm)
sn-1,3~173.2
sn-2~172.8

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Enantiomeric Purity Analysis

3.2.1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most direct method for separating and quantifying the enantiomers of OOL. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Analysis

  • HPLC System: A standard HPLC system.

  • Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector: A UV detector or an evaporative light scattering detector (ELSD).

  • Sample Preparation: Dissolve the synthetic OOL sample in the mobile phase.

Expected Results:

The two enantiomers of OOL will elute at different retention times. The enantiomeric purity, often expressed as enantiomeric excess (% ee), can be calculated from the peak areas of the two enantiomers.

Table 3: Expected Chiral HPLC Data for Enantiomeric Analysis

EnantiomerExpected Retention Time
1,2-Dioleoyl-3-linoleoyl-sn-glycerolt₁
2,3-Dioleoyl-1-linoleoyl-sn-glycerolt₂ (t₂ ≠ t₁)

Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the analysis of the isomeric purity of synthetic this compound.

Regioisomer_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Synthetic OOL Synthetic OOL Dissolution & Filtration Dissolution & Filtration Synthetic OOL->Dissolution & Filtration RP-HPLC RP-HPLC Dissolution & Filtration->RP-HPLC 13C NMR 13C NMR Dissolution & Filtration->13C NMR MS/MS MS/MS RP-HPLC->MS/MS Chromatogram Chromatogram RP-HPLC->Chromatogram Fragmentation Pattern Fragmentation Pattern MS/MS->Fragmentation Pattern NMR Spectrum NMR Spectrum 13C NMR->NMR Spectrum Regioisomeric Purity Regioisomeric Purity Chromatogram->Regioisomeric Purity Fragmentation Pattern->Regioisomeric Purity NMR Spectrum->Regioisomeric Purity

Caption: Workflow for Regioisomeric Purity Analysis.

Enantiomeric_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis & Results Synthetic OOL Synthetic OOL Dissolution Dissolution Synthetic OOL->Dissolution Chiral HPLC Chiral HPLC Dissolution->Chiral HPLC Chiral Chromatogram Chiral Chromatogram Chiral HPLC->Chiral Chromatogram Enantiomeric Purity (% ee) Enantiomeric Purity (% ee) Chiral Chromatogram->Enantiomeric Purity (% ee)

Caption: Workflow for Enantiomeric Purity Analysis.

Signaling Pathways

While specific signaling pathways for this compound have not been extensively characterized, triacylglycerols and their breakdown products, diacylglycerols and fatty acids, are known to be involved in a multitude of cellular signaling events. Diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many signal transduction cascades. Fatty acids themselves can also act as signaling molecules, modulating the activity of various proteins and gene expression. Further research is needed to elucidate the specific roles of OOL and its isomers in cellular signaling.

Conclusion

The isomeric purity of synthetic this compound is a critical quality attribute that requires careful control during synthesis and thorough characterization using advanced analytical techniques. A combination of HPLC-MS, NMR, and chiral HPLC provides a comprehensive assessment of both regioisomeric and enantiomeric purity. This in-depth understanding is essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their studies and the quality of their products.

References

A Comprehensive Guide to the Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a prevalent triglyceride in various natural oils, across a range of common laboratory solvents. Understanding the solubility of this lipid is critical for its application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document compiles quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Data Presentation: Solubility Profile

The solubility of this compound is influenced by the physicochemical properties of the solvent, including polarity and the capacity for hydrogen bonding. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

SolventChemical ClassPolaritySolubility DataCitation
Dimethylformamide (DMF)Polar AproticHigh10 mg/mL[1][2]
EthanolPolar ProticHigh10 mg/mL[1][2]
PBS:Ethanol (1:1, pH 7.2)Aqueous/Organic MixtureHigh500 µg/mL[1][2]
ChloroformHalogenated AlkaneIntermediateSlightly Soluble[3]
MethanolPolar ProticHighSlightly Soluble[3][4][5]
WaterPolar ProticVery HighSlightly Soluble[4]

Experimental Protocols for Solubility Determination

Accurate determination of lipid solubility is paramount for reproducible research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of triglycerides like this compound.

Equilibrium Solubility Method for Liquid Solvents (with HPLC Quantification)

This method is suitable for determining the saturation solubility of a lipid in a liquid solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Ethanol, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved lipid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Develop a suitable HPLC method. For triglycerides, a reversed-phase C18 column is often used with a mobile phase gradient of solvents like acetonitrile (B52724) and isopropanol. An ELSD is a common detector for non-chromophoric lipids.

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the saturation solubility.

Differential Scanning Calorimetry (DSC) for Solid or Semi-Solid Dispersions

DSC can be employed to estimate the solubility of a lipid within a solid or semi-solid matrix by observing the melting point depression of the matrix.[6]

Materials:

  • This compound

  • Solid or semi-solid matrix (e.g., a polymer, wax, or another lipid)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

Procedure:

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the matrix at different weight ratios.

  • DSC Analysis:

    • Accurately weigh a small amount (5-10 mg) of each mixture into a hermetic DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the matrix.

  • Data Analysis:

    • Record the heat flow as a function of temperature. The melting of the matrix will appear as an endothermic peak.

    • As the concentration of the dissolved this compound increases, the melting point of the matrix will decrease, and the enthalpy of fusion will also decrease.[6]

    • Plot the melting point of the matrix against the concentration of the triglyceride. The point at which the melting point no longer decreases with increasing triglyceride concentration indicates the saturation solubility.

Hot Stage Microscopy (HSM)

HSM is a visual method to estimate the solubility of a crystalline substance within a molten matrix.[6]

Materials:

  • This compound

  • Solid or semi-solid matrix

  • Polarizing microscope equipped with a hot stage and temperature controller

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare mixtures of this compound and the matrix at various concentrations on microscope slides.

  • Microscopic Observation:

    • Place a slide on the hot stage of the microscope.

    • Heat the sample at a controlled rate.

    • Observe the sample under polarized light as the temperature increases. Crystalline materials will appear birefringent (bright against a dark background).

  • Solubility Determination:

    • As the matrix melts, the this compound will begin to dissolve.

    • The temperature at which the last crystals of the triglyceride disappear is the saturation temperature for that specific concentration.

    • By repeating this process for different concentrations, a solubility curve can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a lipid such as this compound.

G Workflow for Lipid Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sample Collection cluster_analysis Analysis cluster_result Result prep Prepare Supersaturated Mixture (Excess Lipid in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Centrifuge to Pellet Excess Solid Lipid equilibrate->separate collect Collect and Filter Supernatant separate->collect quantify Quantify Lipid Concentration (e.g., HPLC, GC) collect->quantify result Determine Saturation Solubility quantify->result

Caption: A generalized workflow for determining the saturation solubility of a lipid in a solvent.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the stability and recommended storage conditions for a specific chemical standard is contingent on the precise identification of the substance . The term "OOL standard" is not a universally recognized chemical identifier.

To provide a comprehensive and accurate guide that meets the detailed requirements of your request—including quantitative data, experimental protocols, and specific visualizations—it is essential to first clarify the identity of "OOL."

Possible interpretations of "OOL" could include, but are not limited to:

  • A specific drug or API: For example, Olaratumab, Olaparib, or another pharmaceutical compound where "OOL" is an internal or abbreviated designation.

  • A research chemical: A novel compound or a less common laboratory reagent.

  • An excipient or formulation component: A substance used in the manufacturing of pharmaceutical products.

  • A proprietary internal code: A designation specific to a particular organization.

Without the full name or a unique identifier (such as a CAS number) for the "OOL standard," a search for its stability and storage data cannot be effectively performed. Different chemical entities exhibit vastly different stability profiles and require specific storage conditions.

Recommendation for Proceeding:

Please provide the full chemical name or another specific identifier for the "OOL standard." Once the substance is clearly identified, a thorough technical guide can be developed, incorporating the requested data presentation, experimental methodologies, and visualizations.

Methodological & Application

Application Note: Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol (B35011) backbone.[1][2] As a significant component of various vegetable oils and a key molecule in lipid metabolism, accurate quantification of OOL is crucial in fields ranging from food science to drug development and metabolic research.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of OOL in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Triacylglycerols are primarily known as energy storage molecules in animals.[4] The analysis of specific TAG species like OOL can provide valuable insights into lipid metabolism and its dysregulation in various diseases.[3] LC-MS/MS offers a powerful analytical tool for this purpose, providing high sensitivity and selectivity for the analysis of complex lipid mixtures.[5] This method utilizes Multiple Reaction Monitoring (MRM) to achieve accurate quantification.[4]

Experimental Protocols

Sample Preparation (Human Serum/Plasma)

This protocol outlines a protein precipitation method suitable for the extraction of triglycerides from human serum or plasma.

Materials:

  • Human serum or plasma sample

  • Isopropanol (B130326) (LC-MS grade)

  • Internal Standard (IS): Glyceryl trilinolenate (TG 54:9) or a stable isotope-labeled OOL standard.[4]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the serum/plasma sample at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add a known concentration of the internal standard.

  • Add 200 µL of cold isopropanol (4:1 ratio of isopropanol to serum).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted lipids.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][4]

LC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for this compound (OOL) and Internal Standard
CompoundPrecursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)
OOL (Quantifier) 900.8618.5Oleic Acid (18:1)35
OOL (Qualifier) 900.8620.5Linoleic Acid (18:2)35
Internal Standard (TG 54:9) 894.8614.5Linolenic Acid (18:3)35

Note: The precursor ion for OOL (C₅₇H₁₀₂O₆, MW: 883.4) is the ammoniated adduct [M+NH₄]⁺.[6] The product ions are generated from the neutral loss of the fatty acid chains.[4][7]

Table 2: Quantitative Performance Characteristics
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Recovery) 85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Isopropanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol (e.g., OOL) DAG->TAG DGAT TAG_break Triacylglycerol DAG_break Diacylglycerol TAG_break->DAG_break ATGL FFA Free Fatty Acids TAG_break->FFA MAG_break Monoacylglycerol DAG_break->MAG_break HSL DAG_break->FFA Glycerol Glycerol MAG_break->Glycerol MGL MAG_break->FFA

References

Application Note: High-Resolution Separation of Triacylglycerols Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as crucial energy storage molecules and playing significant roles in cellular metabolism.[1] The comprehensive analysis of TAG species is of paramount importance in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. The immense structural diversity of TAGs, which arises from different combinations of fatty acid chain lengths, degrees of unsaturation, and positional isomerism on the glycerol (B35011) backbone, presents a considerable analytical challenge.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful and widely adopted technique for the high-resolution separation of intact TAGs.[1][2] This method separates TAGs based on their polarity and hydrophobicity, offering a robust platform for both qualitative and quantitative analysis.[1]

This application note provides a detailed protocol for the separation and analysis of triacylglycerols using RP-HPLC, coupled with common detection methods such as Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobic character.[3] In the context of TAG analysis, a non-polar stationary phase, typically a C18 or C30 bonded silica, is used in conjunction with a polar mobile phase.[2][4] The retention of TAGs on the column is primarily determined by their "Equivalent Carbon Number" (ECN), which can be calculated as:

ECN = CN - 2 * DB

where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. TAGs with a higher ECN (longer chains and fewer double bonds) are more hydrophobic and thus exhibit stronger retention, leading to longer elution times. Conversely, an increase in the number of double bonds reduces the retention time.[5]

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol provides a general guideline for the extraction and preparation of TAGs from oil or fat samples.[1]

Materials:

Procedure:

  • Sample Weighing: Accurately weigh a small amount of the oil or fat sample (e.g., 20 µL) into a glass tube.[1]

  • Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol. For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be effective.[1]

  • Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[1]

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution and extraction.[1][6]

  • Dilution (if necessary): For concentrated samples, perform serial dilutions with the same solvent to bring the TAG concentration within the linear range of the detector. A starting concentration of 10 mg/mL is often used.[1]

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[1]

  • Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[1]

  • Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[1]

HPLC-ELSD Method

This method is suitable for the general profiling and quantification of TAGs.

Instrumentation and Parameters:

ParameterSetting
HPLC System Agilent 1290 Infinity LC or equivalent
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[5][7]
Mobile Phase A Acetonitrile[5][8]
Mobile Phase B Acetone or Isopropanol[4][5]
Gradient Program Start with a higher concentration of Mobile Phase A, gradually increasing the proportion of Mobile Phase B. A typical gradient might run from 10% B to 80% B over 60 minutes.
Flow Rate 1.0 - 1.5 mL/min[5][7]
Column Temperature 30 - 40°C[7]
Injection Volume 5 - 20 µL
Detector Evaporative Light Scattering Detector (ELSD)[6][9][10]
ELSD Nebulizer Temp. 40°C[11]
ELSD Evaporator Temp. 40°C[11]
ELSD Gas Flow Rate 1.6 SLM (Standard Liters per Minute)[11]
HPLC-MS Method

This method provides higher sensitivity and specificity, enabling detailed structural elucidation of TAG species.

Instrumentation and Parameters:

ParameterSetting
HPLC System UHPLC system coupled to a Mass Spectrometer
Column Reversed-Phase C18, 150 mm x 2.1 mm, 2.6 µm particle size[1]
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate[1]
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate[1]
Gradient Program Optimized for the specific TAG profile, typically a linear gradient from a low to high percentage of Mobile Phase B.
Flow Rate 0.2 - 0.5 mL/min[1]
Column Temperature 40 - 50°C
Injection Volume 1 - 5 µL
Mass Spectrometer Q-TOF or Triple Quadrupole
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1]
Ionization Mode Positive
Scan Range m/z 400 - 1200

Data Presentation

Table 1: HPLC Column Specifications for Triacylglycerol Separation

Column NameStationary PhaseLength (mm)Internal Diameter (mm)Particle Size (µm)Reference
Discovery® HS C18C182504.65[7]
Spherisorb ODS2C182504.6-[5]
ZORBAX StableBond C18C18100, 1502.11.8[12]
Nucleosil 120 C-18C182004.63[8]
LipakMixed-mode1503.25[11]

Table 2: Example Mobile Phase Gradients for Triacylglycerol Separation

MethodMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Reference
General Purpose AcetonitrileAcetone0-50 min: 0-35% B; 50-70 min: 35% B; 70-145 min: 35-80% B; 145-155 min: 80% B1.0[8]
Soybean Oil Analysis AcetonitrileAcetoneIsocratic (40:60 A:B)1.5[7]
Milk Fat Analysis AcetonitrileChloroformBinary gradient-[2]
TAG Standards Mix Methanol/Ethanol (50/50) with 10mM AmFm, 0.05% FAEthanol with 10mM AmFm, 0.05% FA0-10 min: 0-100% B0.5[11]

Mandatory Visualization

RP_HPLC_Workflow_for_Triacylglycerol_Analysis Sample Oil/Fat Sample Solvent Add Solvent (e.g., Isopropanol) Sample->Solvent Vortex Vortex Mixing Solvent->Vortex Sonicate Sonication Vortex->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter Vial Transfer to Autosampler Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 or C30 Column Autosampler->Column Oven Column Oven Detector Detector (ELSD or MS) Column->Detector Pump HPLC Pump (Mobile Phase Gradient) Pump->Column Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for triacylglycerol analysis by RP-HPLC.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position.[1][2] The enzymatic hydrolysis of such triglycerides is a fundamental process in lipid metabolism and has significant implications in drug delivery, nutrition, and the development of therapeutics targeting lipid-modifying enzymes. Pancreatic lipase (B570770) (EC 3.1.1.3) is the primary enzyme responsible for the digestion of dietary fats, catalyzing the hydrolysis of triglycerides at the sn-1 and sn-3 positions.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of this compound using porcine pancreatic lipase, followed by the analysis of the hydrolysis products.

Signaling Pathway: Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound by pancreatic lipase is a sequential process. The lipase, being sn-1,3 specific, initially cleaves the ester bonds at the sn-1 and sn-3 positions. In the case of OOL, this results in the release of one molecule of oleic acid and one molecule of linoleic acid, yielding a 2-oleoyl-glycerol (a monoglyceride).

hydrolysis_pathway OOL This compound (OOL) PPL Pancreatic Lipase (sn-1,3 specific) OOL->PPL Products Hydrolysis Products PPL->Products Hydrolysis Oleic_Acid Oleic Acid (from sn-1) Products->Oleic_Acid Linoleic_Acid Linoleic Acid (from sn-3) Products->Linoleic_Acid OOG 2-Oleoyl-glycerol (Monoglyceride) Products->OOG experimental_workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Product Analysis Substrate_Prep Substrate Preparation (OOL Film) Emulsification Emulsification (Buffer + Bile Salt) Substrate_Prep->Emulsification Reaction Hydrolysis Reaction (Add Pancreatic Lipase, 37°C) Emulsification->Reaction Termination Reaction Termination & Lipid Extraction Reaction->Termination TLC TLC Analysis (Separation of Products) Termination->TLC GC_MS_Prep Derivatization to FAMEs TLC->GC_MS_Prep GC_MS_Analysis GC-MS Analysis (Quantification of Fatty Acids) GC_MS_Prep->GC_MS_Analysis

References

Application Notes and Protocols for Triacylglycerol Analysis from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The accurate quantification of TAGs in plasma is essential for understanding various physiological and pathological states, including cardiovascular disease, metabolic syndrome, and the efficacy of therapeutic interventions. This document provides detailed protocols for the preparation of plasma samples for TAG analysis, covering lipid extraction, separation, and subsequent quantification.

I. Lipid Extraction from Plasma

The initial and most critical step in plasma TAG analysis is the efficient extraction of lipids from the complex plasma matrix. The choice of method depends on the downstream analytical technique and the specific research question.

A. Biphasic Solvent Extraction Methods

Biphasic extraction methods are considered the gold standard for total lipid extraction due to their high efficiency. These methods utilize a mixture of polar and non-polar solvents to partition lipids into an organic phase, leaving proteins and other polar molecules in the aqueous phase.

The Folch method is a widely used technique for total lipid extraction.[1] It is based on the partitioning of lipids in a biphasic mixture of chloroform (B151607) and methanol.[2]

Protocol:

  • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 15-20 seconds.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

The Bligh-Dyer method is a modification of the Folch method that uses a different solvent-to-sample ratio and is particularly suitable for samples with high water content.[3][4]

Protocol:

  • To 1 mL of plasma, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[3][5]

  • Vortex for 10-15 minutes.[3]

  • Add 1.25 mL of chloroform and mix for 1 minute.[3]

  • Add 1.25 mL of water and mix for another minute.[3]

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.[5]

  • Collect the lower chloroform phase containing the lipids.[3]

  • Dry the extract under nitrogen and reconstitute as needed.

B. Monophasic Solvent Extraction Methods

Single-phase extraction methods offer a simpler and faster workflow, though they may be less efficient for non-polar lipids like TAGs compared to biphasic methods.[6]

This method is suitable for high-throughput applications and is compatible with subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[7]

Protocol:

  • To 10 µL of plasma, add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing internal standards.[7]

  • Vortex thoroughly.

  • Centrifuge to pellet any precipitated proteins.

  • The supernatant containing the extracted lipids can be directly used for LC-MS/MS analysis.[7]

Comparison of Lipid Extraction Methods
MethodKey AdvantagesKey DisadvantagesTypical TAG Recovery
Folch High extraction efficiency for a broad range of lipids.[8]Use of chloroform, a toxic solvent.High
Bligh-Dyer Suitable for samples with high water content.[3]Also uses chloroform.High
1-Butanol/Methanol High-throughput, no drying and reconstitution steps required.[7]May have lower recovery for non-polar lipids compared to biphasic methods.[6]Good, with strong correlation to the Folch method (R² = 0.976 for all lipids).[7]

II. Isolation of Triacylglycerols

For specific analysis of TAGs, it is often necessary to separate them from other lipid classes, particularly phospholipids, which can interfere with quantification.

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for isolating lipid classes.[9][10][11][12] Aminopropyl silica (B1680970) columns are commonly used for this purpose.[9][10][11]

Protocol:

  • Condition an aminopropyl silica SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane.

  • Dissolve the dried lipid extract from the initial extraction in a small volume of chloroform (e.g., 200 µL).

  • Load the sample onto the SPE cartridge.

  • Wash the column with 2 mL of chloroform to elute neutral lipids like cholesterol esters.

  • Elute the triacylglycerols with 2 mL of a 98:2 (v/v) chloroform:acetone mixture.

  • Collect the eluate containing the purified TAGs.

  • Dry the eluate under nitrogen for subsequent analysis.

A study by Burdge et al. (2000) reported a recovery of 86.8% (SD 4.9) for TAGs from plasma using a combined chloroform-methanol extraction and SPE method.[9][10][11]

III. Quantification of Triacylglycerols

Following extraction and purification, TAGs can be quantified using various analytical techniques.

A. Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) offers high sensitivity and specificity for the detailed analysis of individual TAG species.[13][14]

  • GC-MS: Requires derivatization of fatty acids to fatty acid methyl esters (FAMEs) after hydrolysis of TAGs. Provides detailed fatty acid composition.

  • LC-MS/MS: Allows for the analysis of intact TAG molecules, providing information on the molecular species.[15][16][17] Multiple reaction monitoring (MRM) can be used for targeted quantification.[16][17]

B. Enzymatic Assays

Enzymatic assays are a common, high-throughput method for quantifying total TAG content.[18] These assays are available in colorimetric and fluorometric formats.[18][19]

Principle:

  • Lipase (B570770) hydrolyzes TAGs to glycerol (B35011) and free fatty acids.

  • Glycerol is then measured through a series of coupled enzymatic reactions that produce a detectable signal (color or fluorescence).[18]

General Protocol (based on commercial kits):

  • Reconstitute the dried lipid extract in the assay buffer provided in the kit.

  • Add the lipase solution and incubate to allow for TAG hydrolysis.

  • Add the reaction mix containing the enzymes for glycerol detection and the probe.

  • Incubate to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the TAG concentration based on a standard curve generated with known concentrations of a TAG standard.

It is important to run a parallel sample without the lipase to correct for any endogenous free glycerol in the plasma.

Experimental Workflows

G cluster_extraction I. Lipid Extraction cluster_isolation II. TAG Isolation cluster_quantification III. Quantification plasma Plasma Sample extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) plasma->extraction dried_extract Dried Lipid Extract extraction->dried_extract spe Solid-Phase Extraction (SPE) dried_extract->spe purified_tags Purified TAGs spe->purified_tags ms_analysis LC-MS/MS or GC-MS purified_tags->ms_analysis enzymatic_assay Enzymatic Assay purified_tags->enzymatic_assay data_analysis Data Analysis & Quantification ms_analysis->data_analysis enzymatic_assay->data_analysis

Caption: General workflow for plasma triacylglycerol analysis.

Signaling Pathway Context

The analysis of plasma TAGs is often performed in the context of understanding lipid metabolism and its dysregulation. The diagram below illustrates a simplified overview of TAG metabolism.

G cluster_synthesis TAG Synthesis (Liver) cluster_transport Transport in Plasma cluster_hydrolysis Hydrolysis in Circulation fatty_acids Fatty Acids tag_synthesis Triacylglycerol (TAG) fatty_acids->tag_synthesis glycerol_3p Glycerol-3-Phosphate glycerol_3p->tag_synthesis vldl VLDL Assembly tag_synthesis->vldl plasma_vldl VLDL-TAG in Plasma vldl->plasma_vldl lpl Lipoprotein Lipase (LPL) plasma_vldl->lpl uptake Fatty Acid & Glycerol Uptake (Adipose Tissue, Muscle) lpl->uptake

Caption: Simplified pathway of TAG metabolism and transport.

References

Application Notes and Protocols for High-Temperature Gas Chromatography of Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature gas chromatography (HT-GC) is a powerful analytical technique for the separation and quantification of high-molecular-weight compounds such as triacylglycerols (TAGs). This method allows for the analysis of intact TAGs, providing valuable information on the fatty acid composition and distribution within the glycerol (B35011) backbone. This is of particular interest in various fields including food science, nutrition, biofuel development, and pharmaceutical research, where the specific composition of TAGs can influence physical properties, metabolic effects, and product quality.

The principle of HT-GC for TAG analysis relies on separating compounds based on their boiling points and polarity. Separation is primarily achieved by carbon number (CN), which is the total number of acyl carbons in the three fatty acid chains, and secondarily by the degree of unsaturation. This application note provides a detailed protocol for the analysis of TAGs using HT-GC with flame ionization detection (FID), a common and robust detection method.

Experimental Protocols

This section details the necessary steps for the successful analysis of triacylglycerols using high-temperature gas chromatography.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the lipid fraction containing the TAGs and prepare a solution suitable for GC injection.

Materials:

  • Sample containing triacylglycerols (e.g., vegetable oil, animal fat, lipid extract from biological tissue)

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade or equivalent

  • Internal Standard (IS), e.g., tripentadecanoin (B53339) (C15:0 TAG) or other suitable odd-numbered carbon TAG not present in the sample.

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Protocol:

  • Extraction (if necessary): For solid or semi-solid samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be required to isolate the lipid fraction.

  • Standard and Sample Solution Preparation:

    • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in dichloromethane to a final concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of individual TAG standards and dissolving them in dichloromethane. If an internal standard is used, add a fixed amount of the IS stock solution to each calibration standard.

    • Sample Preparation: Accurately weigh approximately 10 mg of the oil or lipid extract into a vial.[1] Add a known volume of the internal standard stock solution (if used) and dilute with dichloromethane to a final volume of 10 mL.[1] For a concentration of approximately 1 mg/mL.

  • Homogenization: Vortex the sample solution for 1 minute to ensure complete dissolution and homogenization.

  • Clarification: If the sample solution contains particulate matter, centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes and transfer the clear supernatant to an autosampler vial.

High-Temperature Gas Chromatography (HT-GC) Conditions

The following instrumental parameters are recommended for the analysis of triacylglycerols. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID) and an autosampler.
Column Rtx-65TG (30 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent high-temperature stable column.[1]
Injector Split/Splitless or Programmable Temperature Vaporizer (PTV). On-column injection is also a suitable option to minimize discrimination of high-molecular-weight compounds.
Injector Temperature 360 °C[1]
Split Ratio 1:30[1]
Carrier Gas Hydrogen (99.99% purity) or Helium.[1]
Flow Rate 1.5 mL/min (constant flow)[1]
Oven Program Initial temperature 250 °C, ramp at 4 °C/min to 360 °C, and hold for 25 minutes.[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 370 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 30 mL/min
Injection Volume 1 µL

Data Presentation

Quantitative data obtained from the HT-GC-FID analysis of triacylglycerol standards are summarized below. These values can be used as a reference for method validation and performance evaluation.

Table 1: Method Validation Parameters for Triacylglycerol Standards
Triacylglycerol (TAG)Carbon Number (CN)Recovery (%)Relative Response Factor (RRF)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
PPP481480.420.3301.000
PPS501110.550.0050.015
PPL501040.650.0030.010
PSO52980.780.0010.004
OOP52950.850.0010.003
OPO52930.900.0010.002
SSO54891.000.0010.001
OOS54851.100.0010.002
OOO54821.250.0010.003
OOL54791.400.0020.005
LLS54751.550.0030.008
LLO54701.700.0040.012
LOL54651.850.0050.016
SSS54602.000.0080.025
OOLn54502.150.0100.030
LLL54352.200.0200.060
NNN57212.280.1000.300

Data adapted from Qian et al., Molecules, 2020.[2][3][4] The recovery of TG standards ranged from 21% to 148%, and the relative response factor (RRF) ranged from 0.42 to 2.28.[2][3][4] The limits of detection were in the range of 0.001 to 0.330 µg/mL, and the limits of quantitation from 0.001 to 1.000 µg/mL.[2][3][4]

Table 2: Representative Relative Retention Times of Triacylglycerols

The elution order of TAGs in HT-GC is primarily determined by their carbon number (CN). Within the same CN, the elution order increases with the number of double bonds.

Triacylglycerol (TAG)Carbon Number (CN)Relative Retention Time (rrt)
PPP480.70 - 0.80
PPS500.80 - 0.90
PPL500.80 - 0.90
PSO52> 0.90
OOP52> 0.90
OPO52> 0.90
SSO54> 0.90
OOS54> 0.90
OOO54> 0.90
OOL54> 0.90
LLS54> 0.90
LLO54> 0.90
LOL54> 0.90
SSS54> 0.90
OOLn54> 0.90
LLL54> 0.90
NNN57> 0.90

Relative retention times are calculated relative to an internal standard and are indicative of the elution order.[2]

Visualization of Workflows

Experimental Workflow

The overall experimental workflow for the analysis of triacylglycerols by HT-GC is depicted below.

G cluster_prep Sample Preparation cluster_analysis HT-GC Analysis cluster_data Data Processing A Sample Weighing B Internal Standard Spiking A->B C Dissolution in Solvent (e.g., Dichloromethane) B->C D Vortex & Centrifuge C->D E Transfer to Autosampler Vial D->E F Injection into GC E->F G Separation on High-Temperature Column F->G H Detection by FID G->H I Chromatogram Generation H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Reporting of Results K->L

Caption: Experimental workflow for HT-GC analysis of triacylglycerols.

Data Analysis Workflow

The logical flow for quantifying triacylglycerols from the raw chromatographic data is illustrated below.

G cluster_input Input Data cluster_processing Processing Steps cluster_calibration Calibration & Quantification cluster_output Output A Raw Chromatographic Data (Signal vs. Time) B Peak Detection & Integration (Area Under the Curve) A->B C Peak Identification (based on Retention Time) B->C D Internal Standard Correction (optional) C->D F Concentration Calculation of Unknowns D->F E Calibration Curve (Peak Area vs. Concentration) E->F G Quantitative Results (e.g., mg/g of TAG) F->G

Caption: Data analysis workflow for quantification of triacylglycerols.

Discussion

The presented protocol for high-temperature gas chromatography provides a robust and sensitive method for the analysis of intact triacylglycerols. The use of a high-temperature stable capillary column, such as the Rtx-65TG, allows for the elution and separation of high-molecular-weight TAGs at temperatures up to 360°C.[1]

The choice of injection technique is critical to prevent discrimination against less volatile compounds. While a split/splitless injector is commonly used, a programmable temperature vaporizer (PTV) or a cool on-column injector can offer superior performance for high-boiling point analytes by ensuring their complete transfer to the column.

Quantification is typically performed using a flame ionization detector (FID), which offers a wide linear range and good sensitivity for hydrocarbons. For accurate quantification, it is essential to use either an internal standard to correct for variations in injection volume and detector response, or an external calibration curve with a range of concentrations that bracket the expected sample concentrations. The use of relative response factors (RRFs) can further improve accuracy by correcting for differences in detector response between different TAG species.

It is important to note that the analysis of polyunsaturated fatty acids (PUFAs) within TAGs can be challenging due to their potential for thermal degradation at the high temperatures employed in HT-GC.[3] Therefore, careful optimization of the temperature program and injector conditions is necessary to minimize this risk.

References

Application Note: Chiral HPLC Separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecific analysis of triacylglycerols (TAGs) is crucial for understanding their metabolic pathways, nutritional properties, and roles in various biological systems. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a chiral TAG, and the separation of its enantiomers (1,2-Dioleoyl-3-linoleoyl-sn-glycerol and 2,3-Dioleoyl-1-linoleoyl-sn-glycerol) presents a significant analytical challenge due to their identical chemical properties and mass. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of these enantiomers, a critical technique in lipidomics and pharmaceutical development. The method described utilizes a cellulose-based chiral stationary phase, which has demonstrated success in resolving a variety of TAG enantiomers.[1][2]

Principle

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP). In this case, a polysaccharide-based CSP, specifically cellulose-tris(3,5-dimethylphenylcarbamate), provides a chiral environment. The enantiomers of this compound form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation.[3] The choice of mobile phase is critical for modulating these interactions and achieving optimal resolution.

Experimental Protocols

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as hexane (B92381) or a mixture of hexane and 2-propanol. A typical starting concentration is 1 mg/mL. Further dilutions can be made to optimize peak shape and detector response.

  • Sample Extraction (from biological matrices): For samples like plasma or tissue, a lipid extraction method such as the Folch or Bligh-Dyer method should be employed to isolate the total lipid fraction. The TAG fraction can then be further purified using solid-phase extraction (SPE) with a silica-based sorbent if necessary. The final extract should be dissolved in the mobile phase starting solvent.

2. HPLC Instrumentation and Conditions

The following table outlines the recommended HPLC setup and parameters for the chiral separation. These conditions may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
HPLC System A binary or quaternary HPLC system with a pump capable of delivering precise gradients, an autosampler, and a column thermostat.
Chiral Column Two Chiralpak® IA or similar cellulose-tris(3,5-dimethylphenylcarbamate) columns (e.g., 250 x 4.6 mm, 5 µm) connected in series.[1][2]
Mobile Phase A Hexane
Mobile Phase B 2-Propanol
Gradient Elution Start with 100% Hexane (A) and hold for 5 minutes. Increase to 2% 2-Propanol (B) over 30 minutes. Further optimization may be needed.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 10 - 25°C (Lower temperatures often improve chiral resolution)
Injection Volume 5 - 20 µL
Detection Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) in positive ion mode is recommended for sensitive and specific detection. A UV detector (205-210 nm) can also be used.

3. Data Analysis

  • Peak Identification: The two enantiomers will elute as separate peaks. Identification can be confirmed by comparing retention times with those of available standards, if any. In the absence of standards, the two resolved peaks represent the enantiomeric pair.

  • Quantification: The area of each peak can be used to determine the relative abundance of each enantiomer. For quantitative analysis, a calibration curve should be constructed using standards of known concentration. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([E1] - [E2]) / ([E1] + [E2])] x 100, where [E1] and [E2] are the concentrations (or peak areas) of the two enantiomers.

Data Presentation

Table 1: Hypothetical Chromatographic Data for Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 122.5150,000\multirow{2}{*}{1.8}
Enantiomer 224.1148,500

Note: The resolution value (Rs) is a measure of the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Mandatory Visualization

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Standard Standard Preparation (1 mg/mL in Hexane) Injection Inject Sample onto HPLC System Standard->Injection Extraction Lipid Extraction from Matrix (e.g., Folch) Purification SPE Purification of TAGs Extraction->Purification Purification->Injection Separation Separation on Chiral Column (Cellulose-based CSP) Injection->Separation Detection Detection by APCI-MS Separation->Detection Identification Peak Identification Detection->Identification Quantification Peak Integration & Quantification Identification->Quantification Calculation Calculation of Enantiomeric Excess Quantification->Calculation

Caption: Workflow for the chiral HPLC separation and analysis of this compound enantiomers.

G Key Parameters Affecting Chiral Separation Separation Enantiomeric Resolution CSP Chiral Stationary Phase (Cellulose Derivative) CSP->Separation Provides Chiral Environment MobilePhase Mobile Phase Composition (Hexane/2-Propanol) MobilePhase->Separation Modulates Interactions Temperature Column Temperature Temperature->Separation Affects Kinetics & Thermodynamics FlowRate Flow Rate FlowRate->Separation Influences Efficiency Analyte Analyte Structure (Fatty Acid Composition & Position) Analyte->Separation Determines Interaction Strength

Caption: Logical relationship of experimental parameters influencing the chiral separation of TAG enantiomers.

References

Application Notes and Protocols for the Separation of Unsaturated Triacylglycerols using Silver-Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver-ion chromatography, also known as argentation chromatography, is a powerful liquid chromatography technique for the separation of unsaturated lipids, particularly triacylglycerols (TAGs). The separation principle relies on the reversible interaction between silver ions (Ag+) immobilized on the stationary phase and the π-electrons of the carbon-carbon double bonds in the fatty acid chains of the TAGs. The strength of this interaction increases with the number of double bonds, allowing for the effective separation of TAGs based on their degree of unsaturation. This technique is invaluable for the analysis of complex lipid mixtures, such as those found in vegetable oils, animal fats, and biological samples.

This document provides detailed application notes and experimental protocols for the separation of unsaturated TAGs using silver-ion high-performance liquid chromatography (Ag+-HPLC).

Principle of Separation

In silver-ion chromatography, the stationary phase, typically silica (B1680970) gel or a polymer-based support, is impregnated or chemically bonded with silver ions. As the sample containing a mixture of TAGs passes through the column, the unsaturated fatty acid moieties form weak, reversible charge-transfer complexes with the immobilized silver ions.[1]

The stability of these complexes, and therefore the retention time of the TAGs, is influenced by several factors:

  • Number of Double Bonds: The primary factor determining retention is the total number of double bonds in the TAG molecule. TAGs with a greater number of double bonds will form stronger complexes with the silver ions and thus be retained longer on the column. Saturated TAGs, lacking double bonds, have minimal interaction and elute first.[1]

  • Configuration of Double Bonds: cis-isomers form more stable complexes with silver ions than trans-isomers, resulting in longer retention times for cis-TAGs.[2]

  • Position of Double Bonds: The position of the double bonds within the fatty acid chain can also influence retention, although this effect is generally less pronounced than the number and configuration of the double bonds.

  • Chain Length: While the primary separation is based on unsaturation, the chain length of the fatty acids can have a minor effect on retention.[2]

Data Presentation

The following table summarizes the retention times of various triacylglycerols on a silver-loaded stationary phase, providing a basis for comparison and method development.

Triacylglycerol (Fatty Acid Composition)AbbreviationNumber of Double BondsRetention Time (min)
TripalmitinPPP02.8
TrioleinOOO35.5
Dioleoyl-linoleoyl-glycerolOOL58.2
Oleoyl-dilinoleoyl-glycerolOLL710.5
TrilinoleinLLL612.3
TrilinoleninLnLnLn915.1

Data is illustrative and synthesized from typical Ag+-SFC separations on a silver-loaded column as presented in separations of vegetable oils.[1] Absolute retention times will vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Preparation of a Silver-Ion HPLC Column (Ion-Exchange Type)

This protocol describes the in-lab preparation of a silver-ion HPLC column from a commercially available strong cation-exchange column.

Materials:

Procedure:

  • Column Washing:

    • Connect the cation-exchange column to the HPLC system.

    • Wash the column with 1% aqueous ammonium acetate solution at a flow rate of 0.5 mL/min for 1 hour.

    • Flush the column with deionized water at 1 mL/min for 1 hour.

  • Silver Ion Loading:

    • Prepare a 20% (w/v) solution of silver nitrate in deionized water (e.g., 0.2 g in 1 mL).

    • While pumping deionized water through the column at 1 mL/min, inject the silver nitrate solution in 50 µL aliquots at 1-minute intervals until the entire solution has been loaded.

  • Solvent Exchange and Equilibration:

    • After the final injection of silver nitrate, continue to wash the column with deionized water for 20 minutes.

    • Wash the column with methanol for 1 hour at 1 mL/min.

    • Wash the column with a 1:1 (v/v) mixture of dichloromethane and 1,2-dichloroethane (B1671644) for 1 hour at 1 mL/min.

    • Finally, equilibrate the column with hexane for 1 hour at 1 mL/min.

  • Column Storage:

    • When not in use, the column should be flushed with hexane and stored tightly capped. To prolong column life, use freshly distilled solvents to minimize the presence of hydroperoxides which can irreversibly oxidize the silver ions.

Protocol 2: Separation of Triacylglycerols from Vegetable Oil

This protocol outlines a general method for the separation of TAGs in a typical vegetable oil sample, such as sunflower or soybean oil, using a prepared silver-ion column.

Materials:

  • Prepared silver-ion HPLC column

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

  • Hexane, HPLC grade

  • Dichloromethane, HPLC grade

  • Acetonitrile, HPLC grade

  • 2-Propanol, HPLC grade

  • Vegetable oil sample

  • Filtration device (0.45 µm PTFE syringe filter)

Sample Preparation:

  • Dissolve the vegetable oil sample in hexane to a concentration of approximately 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Conditions:

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, or lab-prepared equivalent)

  • Mobile Phase A: Hexane/2-propanol/acetonitrile (99.8:0.1:0.1, v/v/v)

  • Mobile Phase B: Hexane/2-propanol/acetonitrile (96:2:2, v/v/v)

  • Gradient Program:

    • 0 min: 100% A

    • 60 min: 52% A + 48% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10-20 µL

  • Detector: ELSD (Nebulizer temperature: 30°C, Gas flow: 1.5 L/min) or APCI-MS

Data Analysis:

  • Identify the TAG peaks based on their elution order (from saturated to increasingly unsaturated) and by comparing with known standards or literature data.

  • Quantification can be performed by integrating the peak areas. For accurate quantification, response factors for different TAGs may need to be determined, especially when using an ELSD.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc Ag+-HPLC System cluster_analysis Data Analysis OilSample Vegetable Oil Sample Dissolve Dissolve in Hexane OilSample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Silver-Ion Column Injector->Column Detector Detector (ELSD/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram PeakID Peak Identification Chromatogram->PeakID Quant Quantification PeakID->Quant

Caption: Experimental workflow for the separation of unsaturated triacylglycerols by Ag+-HPLC.

G cluster_column Stationary Phase cluster_mobile_phase Mobile Phase Ag Ag+ TAG_S Saturated TAG (No double bonds) TAG_S->Ag Weak/No Interaction (Elutes First) TAG_M Monounsaturated TAG (One double bond) TAG_M->Ag Moderate Interaction TAG_P Polyunsaturated TAG (Multiple double bonds) TAG_P->Ag Strong Interaction (Elutes Last)

Caption: Principle of separation in silver-ion chromatography for triacylglycerols.

References

Application Note: MALDI-TOF/MS Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG) is a triacylglycerol (TAG) composed of two oleic acid moieties and one linoleic acid moiety. As with other TAGs, it is a key molecule in energy storage and metabolism. The analysis of specific TAGs in biological tissues is crucial for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) offers a rapid, sensitive, and high-throughput method for the direct analysis of lipids like DOLG from complex tissue samples. This application note provides a detailed protocol for the analysis of DOLG in tissue, from sample preparation to data acquisition and interpretation.

Principle of the Method

This method involves the extraction of total lipids from a tissue sample, followed by direct analysis using MALDI-TOF/MS. The lipid extract is mixed with a suitable matrix that absorbs energy from a laser, facilitating the desorption and ionization of the analyte molecules. The ionized molecules are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to a detector. For quantitative analysis, an appropriate internal standard is incorporated during the sample preparation process.

Data Presentation

While specific quantitative data for this compound in various mammalian tissues is not extensively available in published literature, the following table presents an example of quantitative data for a triacylglycerol with the same composition (TG 18:1/18:1/18:2) found in different fish head tissues. This data illustrates how quantitative results can be structured for comparative analysis.

Sample IDTissue SourceAnalyteConcentration (ng/µL)Relative Abundance (%)
1Big Eye Tuna HeadTG (18:1/18:1/18:2)28050.045.74
2Atlantic Salmon HeadTG (18:1/18:1/18:2)--
3Bighead Carp HeadTG (18:1/18:1/18:2)--
Data adapted from a study on fish head lipidomics. Dashes indicate data not reported in the cited source.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Isopropanol, Water (HPLC grade or higher)

  • Matrix: 2,5-dihydroxybenzoic acid (DHB)

  • Internal Standard: A deuterated or odd-chain triacylglycerol not naturally abundant in the sample (e.g., TG(17:0/17:0/17:0))

  • Tissue Homogenizer

  • Centrifuge

  • MALDI Target Plate

  • MALDI-TOF/MS Instrument

Sample Preparation: Lipid Extraction from Tissue

A modified Folch or Bligh-Dyer method is recommended for the extraction of total lipids from tissue.

  • Tissue Homogenization:

    • Weigh approximately 10-50 mg of frozen tissue.

    • Add the tissue to a homogenizer tube containing 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the tissue thoroughly on ice.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the homogenate. The amount should be chosen to be within the linear range of detection of the instrument.

  • Phase Separation:

    • Add 0.2 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of chloroform:methanol (1:1, v/v) for MALDI-TOF/MS analysis.

MALDI-TOF/MS Analysis
  • Matrix Preparation:

    • Prepare a saturated solution of DHB in a 70:30 (v/v) acetonitrile:0.1% trifluoroacetic acid solution.

  • Sample Spotting:

    • Mix the reconstituted lipid extract with the DHB matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing for co-crystallization of the analyte and matrix.

  • Instrument Settings (Example):

    • Instrument: MALDI-TOF/TOF Mass Spectrometer

    • Ionization Mode: Positive ion reflector mode

    • Laser: Nd:YAG laser (355 nm)

    • Laser Fluence: Optimized for best signal-to-noise ratio, minimizing fragmentation.

    • Mass Range: m/z 700-1000 (to cover the expected mass of DOLG and other TAGs)

    • Detector Voltage: Optimized for the detection of high-mass ions.

    • Calibration: Use a suitable calibrant mixture for the specified mass range.

  • Data Acquisition:

    • Acquire spectra from multiple positions within the sample spot and average them to improve signal reproducibility.

    • The sodiated adduct of this compound ([M+Na]+) is expected at an m/z of approximately 906.7.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF/MS Analysis tissue Tissue Sample (10-50 mg) homogenization Homogenization (Chloroform:Methanol 2:1) tissue->homogenization is_spike Internal Standard Spiking homogenization->is_spike phase_sep Phase Separation (0.9% NaCl) is_spike->phase_sep lipid_extract Collect Organic Phase phase_sep->lipid_extract drying Dry Down (Nitrogen) lipid_extract->drying reconstitution Reconstitute in Chloroform:Methanol 1:1 drying->reconstitution sample_spot Mix Sample & Matrix (1:1) Spot on Target Plate reconstitution->sample_spot matrix_prep Prepare DHB Matrix matrix_prep->sample_spot data_acq Data Acquisition sample_spot->data_acq data_analysis Data Analysis (Quantification) data_acq->data_analysis

Caption: Experimental workflow for MALDI-TOF/MS analysis of DOLG in tissue.

triacylglycerol_metabolism cluster_diet Dietary Intake cluster_transport Transport cluster_tissue_uptake Tissue Uptake & Storage cluster_energy Energy Production dietary_fats Dietary Fats (TAGs) chylomicrons Chylomicrons dietary_fats->chylomicrons lipoprotein_lipase Lipoprotein Lipase chylomicrons->lipoprotein_lipase fatty_acids Free Fatty Acids lipoprotein_lipase->fatty_acids glycerol Glycerol lipoprotein_lipase->glycerol adipose_tissue Adipose Tissue (TAG Storage) fatty_acids->adipose_tissue Storage muscle_liver Muscle & Liver fatty_acids->muscle_liver Uptake glycerol->muscle_liver adipose_tissue->fatty_acids Lipolysis (Energy Need) beta_oxidation β-Oxidation muscle_liver->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa atp ATP (Energy) acetyl_coa->atp

Caption: General overview of triacylglycerol metabolism in the body.

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of Triacylglycerol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of triacylglycerol (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common challenges in achieving optimal peak resolution in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the HPLC resolution of TAG positional isomers?

A1: The successful separation of TAG positional isomers is primarily governed by a combination of three key factors: the choice of stationary phase (HPLC column), the composition of the mobile phase, and the column temperature.[1] Optimizing each of these parameters is crucial for improving the resolution between isomers that are structurally very similar.[1]

Q2: Which type of HPLC column is most effective for separating TAG positional isomers?

A2: For reversed-phase HPLC (RP-HPLC), octadecylsilyl (C18 or ODS) columns are widely used for TAG analysis.[1][2] Notably, non-endcapped polymeric ODS columns have demonstrated superior performance in distinguishing between challenging positional isomers compared to their monomeric counterparts.[3][4] For separations based on the degree and position of unsaturation, Silver-Ion HPLC (Ag+-HPLC) columns are a powerful alternative.[1][5][6]

Q3: How does the mobile phase composition affect the resolution of TAG isomers?

A3: The mobile phase composition is a critical factor for achieving selectivity. In RP-HPLC, acetonitrile (B52724) is a common primary solvent, often mixed with modifiers like acetone (B3395972), isopropanol (B130326), or dichloromethane (B109758) to fine-tune the separation.[1][7] For instance, a mobile phase of acetonitrile and 2-propanol (e.g., 70:30, v/v) has been successfully used to separate TAGs with the same equivalent carbon number (ECN).[1][8] In Ag+-HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) with a small amount of a polar modifier such as acetonitrile.[9]

Q4: What is the role of column temperature in the separation of TAG positional isomers?

A4: Column temperature is a crucial parameter that can significantly impact resolution, sometimes in a non-intuitive way.[10][11] In RP-HPLC, lowering the column temperature can enhance the resolution of certain TAG isomer pairs, such as OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol), on a non-endcapped polymeric ODS column.[1][3][4] Conversely, for other pairs like POP (1,3-dipalmitoyl-2-oleoyl-glycerol) and PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol), a specific temperature, such as 25°C, may be optimal.[1][3][4] In Ag+-HPLC using hexane-based mobile phases, increasing the temperature can unexpectedly lead to longer retention times for unsaturated TAGs.[12][13]

Q5: What type of detector is most suitable for TAG analysis?

A5: Since triacylglycerols lack a strong UV chromophore, conventional UV detectors are often not the best choice.[6] The most effective detectors for TAG analysis are Mass Spectrometers (MS) and Evaporative Light Scattering Detectors (ELSD).[6] MS detectors, particularly when coupled with techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), provide high sensitivity and structural information.[2]

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Critical TAG Positional Isomer Pairs (e.g., POP/PPO)

This is a frequent challenge due to the high structural similarity of these isomers.[1][6]

G Troubleshooting Workflow for Poor Resolution of TAG Positional Isomers cluster_start Troubleshooting Workflow for Poor Resolution of TAG Positional Isomers cluster_column Column Optimization cluster_temp Temperature Optimization cluster_mp Mobile Phase Optimization cluster_flow Flow Rate Adjustment cluster_end Troubleshooting Workflow for Poor Resolution of TAG Positional Isomers start Start: Poor Resolution node_column_type Select Appropriate Column (e.g., non-endcapped polymeric ODS) start->node_column_type Initial Check node_column_check Ensure Column Integrity (no voids, not contaminated) node_column_type->node_column_check node_temp Systematically Vary Temperature (e.g., 10°C to 40°C) node_column_check->node_temp If column is suitable node_mp_composition Adjust Modifier Ratio (e.g., ACN/Acetone) node_temp->node_mp_composition If resolution still poor node_mp_gradient Optimize Gradient Profile node_mp_composition->node_mp_gradient node_flow Reduce Flow Rate node_mp_gradient->node_flow Fine-tuning end Resolution Improved node_flow->end

Troubleshooting workflow for poor resolution of TAG positional isomers.

Detailed Steps:

  • Column Selection and Condition :

    • Stationary Phase : For RP-HPLC, ensure you are using a column with high shape selectivity, such as a non-endcapped polymeric ODS column, which has proven effective for separating isomers like OPO/OOP and POP/PPO.[3][4]

    • Alternative Technique : If reversed-phase methods are insufficient, consider Silver-Ion HPLC (Ag+-HPLC), which separates isomers based on their interaction with silver ions, a technique sensitive to the position of double bonds.[1][5]

  • Column Temperature Optimization :

    • Temperature is a critical and isomer-specific parameter.[1] For OPO and OOP, a lower temperature around 10°C on a polymeric ODS column has shown the best results, while for POP and PPO, 25°C was found to be optimal.[1][3][4]

    • It is recommended to experiment with a range of temperatures (e.g., from 40°C down to 10°C) to determine the optimal condition for your specific separation.[1][3]

  • Mobile Phase Composition :

    • Systematically adjust the ratio of your mobile phase components. For example, in an acetonitrile/acetone mobile phase, small changes in the percentage of acetone can significantly alter selectivity.[6][7]

    • Consider trying different modifiers with acetonitrile, such as isopropanol or methanol, as each will offer different selectivity.[8]

  • Flow Rate :

    • In general, reducing the flow rate can lead to narrower peaks and improved resolution, although this will increase the analysis time.[10]

Problem 2: Peak Tailing or Broadening, Leading to Poor Resolution

Peak asymmetry can obscure the separation of isomers that elute closely together.[1]

G Troubleshooting Guide for Peak Tailing and Broadening cluster_start Troubleshooting Guide for Peak Tailing and Broadening cluster_injection Injection Issues cluster_column Column Issues cluster_system System Issues cluster_end Troubleshooting Guide for Peak Tailing and Broadening start Start: Peak Tailing/Broadening node_solvent Check Injection Solvent start->node_solvent node_overload Reduce Sample Load node_solvent->node_overload node_contamination Flush Column node_overload->node_contamination If injection is correct node_void Check for Column Void node_contamination->node_void node_extracolumn Minimize Extra-Column Volume node_void->node_extracolumn If column is healthy end Peak Shape Improved node_extracolumn->end

Troubleshooting guide for peak tailing and broadening in TAG analysis.

Detailed Steps:

  • Injection Solvent : The choice of injection solvent is critical. Using a solvent that is stronger than the mobile phase can cause peak distortion. Never use hexane as an injection solvent in reversed-phase HPLC of TAGs , as this can cause severe peak broadening or even split peaks for a single component.[1][7] If the sample is not soluble in the mobile phase, use the modifier component (e.g., acetone) as the injection solvent.[1][7]

  • Sample Overload : Injecting too much sample can lead to peak fronting and a decrease in resolution. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Void : Contamination can create active sites that cause tailing. Flush the column with a strong solvent. If the problem continues, a void may have formed at the column inlet, which would necessitate column replacement.[1]

  • Extra-Column Volume : Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Ensure that connecting tubing is as short and has as small an internal diameter as possible to minimize dead volume.[1]

Data Presentation

Table 1: HPLC Parameters for Separation of Challenging TAG Isomer Pairs
ParameterSetting for POP/PPO SeparationSetting for OPO/OOP SeparationReference(s)
Column Non-endcapped polymeric ODSNon-endcapped polymeric ODS[1][3][4]
Mobile Phase Acetonitrile/AcetoneAcetonitrile/Acetone[1][7]
Flow Rate 0.8 - 1.0 mL/min0.8 - 1.0 mL/min[1]
Column Temperature 25°C10°C[1][3][4]
Detector ELSD or MSELSD or MS[6]
Table 2: Comparison of HPLC Techniques for TAG Isomer Separation
FeatureNon-Aqueous Reversed-Phase (NARP) HPLCSilver-Ion (Ag+)-HPLC
Stationary Phase C18 (Octadecylsilane), C30Silver ions bonded to silica
Separation Principle Partitioning based on polarity/Equivalent Carbon Number (ECN)[6]π-complex formation with double bonds[6]
Typical Mobile Phase Acetonitrile/Isopropanol[1], Acetonitrile/Acetone[6]Hexane/Acetonitrile[6], Toluene gradients[5]
Key Advantage Good for general TAG profiling by ECN.Excellent selectivity for isomers based on unsaturation.[6]
Key Disadvantage Poor selectivity for regioisomers without extensive method development.[6]Lower selectivity for TAGs that differ only in acyl chain length.[6]

Experimental Protocols

Protocol 1: General Sample Preparation for TAG Analysis from Oil/Fat

This protocol provides a general guideline for the extraction and preparation of TAGs.[2]

  • Sample Weighing/Measurement : Accurately weigh approximately 20 mg of the fat sample or pipette 20 µL of the oil sample into a glass tube.[2]

  • Solvent Addition : Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.[2]

  • Dissolution : Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[2] For some samples, sonication for 5-10 minutes may aid dissolution.[2]

  • Clarification : Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[2]

  • Filtration : Carefully transfer the supernatant to an autosampler vial, passing it through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[2]

  • Storage : The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[2]

Protocol 2: Reversed-Phase HPLC for Separation of POP/PPO and OPO/OOP Isomers

This protocol is based on methodologies that have successfully separated these challenging isomer pairs.[1]

  • Objective : To resolve positional isomers of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP).

  • Instrumentation : HPLC system with a pump capable of precise gradient delivery and a column thermostat.

  • Column : Non-endcapped polymeric ODS (Octadecylsilane) column.[1][3]

  • Mobile Phase : Acetonitrile/Acetone. The exact gradient will need to be optimized, but a starting point could be a shallow gradient increasing the acetone percentage.

  • Flow Rate : 0.8 - 1.0 mL/min.[1]

  • Column Temperature : This is a critical parameter to optimize. For POP/PPO, start at 25°C. For OPO/OOP, start at 10°C.[1][3][4]

  • Detector : ELSD or Mass Spectrometer (APCI-MS or ESI-MS).

  • Sample Preparation : Dissolve the TAG sample in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.[1]

G General Experimental Workflow for HPLC-MS Analysis of TAGs cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis node_sample Oil/Fat Sample node_extract Solvent Extraction & Dissolution node_sample->node_extract node_filter Centrifuge & Filter (0.2 µm PTFE) node_extract->node_filter node_inject Autosampler Injection node_filter->node_inject node_column HPLC Column (e.g., Polymeric ODS) node_inject->node_column node_separation Isomer Separation node_column->node_separation node_detector Detector (MS or ELSD) node_separation->node_detector node_data Data Acquisition node_detector->node_data node_analysis Chromatogram Analysis & Quantification node_data->node_analysis

General experimental workflow for HPLC-MS analysis of TAGs.

References

Technical Support Center: Optimizing ESI Source Parameters for Triacylglycerol Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the electrospray ionization (ESI) of triacylglycerols (TAGs).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of triacylglycerols.

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

  • Possible Cause 1: Inefficient Adduct Formation. Triacylglycerols are neutral molecules and require the formation of adducts to be efficiently ionized by ESI.[1]

    • Solution: Introduce a mobile phase modifier to promote the formation of adducts. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically at concentrations of 5-10 mM) are commonly used to generate ammonium adducts ([M+NH₄]⁺).[2][3] For sodium ([M+Na]⁺) or lithium ([M+Li]⁺) adducts, the corresponding salts can be added, but care must be taken to avoid high salt concentrations which can suppress the ESI signal.[2][4] The strength of cation attachment to triacylglycerols follows the order: Li⁺ > Na⁺ > K⁺ > NH₄⁺.[4]

  • Possible Cause 2: Ion Suppression. High concentrations of other lipids, particularly phospholipids, or high concentrations of TAGs themselves can suppress the ionization of your target analytes.

    • Solution 1: Sample Dilution. Dilute the sample to a lower total lipid concentration. For direct infusion, the recommended upper limit for total lipid concentration can be as low as 10 pmol/μL, especially when high concentrations of non-polar lipids like TAGs are present.[2]

    • Solution 2: Chromatographic Separation. Utilize liquid chromatography (LC) prior to mass spectrometry to separate TAGs from more easily ionizable species like phospholipids.[2]

    • Solution 3: Sample Prefractionation. Use solid-phase extraction (SPE) to separate lipid classes before analysis.[2]

  • Possible Cause 3: Suboptimal ESI Source Parameters. The efficiency of ionization is highly dependent on the ESI source settings.[2]

    • Solution: Systematically optimize source parameters such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature. It is recommended to optimize one parameter at a time.[2]

Issue 2: In-Source Fragmentation and Misannotation

  • Possible Cause: High Energy in the ESI Source. Unintentional in-source fragmentation can generate ions with identical masses to other lipids, leading to misannotation.[5] For example, fragments of lysophosphatidylcholines (LPCs) can be mistaken for free fatty acids or lysophosphatidylethanolamines (LPEs).[5][6]

    • Solution: A systematic evaluation and optimization of ESI source parameters are crucial to reduce in-source fragmentation.[5] This involves carefully adjusting parameters like capillary temperature and spray voltage to find a balance that allows for efficient ionization without causing excessive fragmentation. Chromatographic separation can also help distinguish precursor ions from in-source fragments.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts for triacylglycerol analysis in ESI-MS, and which one should I choose?

A1: The most common adducts for TAG analysis in positive ion ESI-MS are ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[3][7]

  • Ammonium adducts are often preferred for quantification because they are less prone to in-source fragmentation compared to protonated molecules. The addition of ammonium formate or acetate to the mobile phase is a common practice.[2][3]

  • Sodium adducts are also frequently observed, often as contaminants. While they can be used for analysis, they may lead to more complex spectra if multiple adducts are present.

  • Lithium adducts are particularly useful for structural characterization. Tandem mass spectrometry (MS/MS) of lithiated adducts provides detailed structural information, including the position of fatty acids on the glycerol (B35011) backbone and the location of double bonds.[4][7][8]

Q2: How do I prevent the formation of multiple different adducts for the same triacylglycerol?

A2: To promote the formation of a single, preferred adduct and obtain a cleaner mass spectrum, you can add a specific salt to your mobile phase. For example, adding a small amount of ammonium formate will favor the formation of [M+NH₄]⁺ adducts over sodium or potassium adducts.[2]

Q3: What is a good starting point for optimizing ESI source parameters for triacylglycerols?

A3: A systematic approach is recommended. Start with a standard solution of a representative triacylglycerol and optimize the parameters one by one while monitoring the signal intensity of the desired adduct. A general workflow is provided in the experimental protocols section.

Data Presentation

Table 1: Recommended ESI Source Parameter Ranges for Triacylglycerol Analysis

ParameterRecommended RangeNotes
Spray Voltage 3.0 - 4.0 kVAdjust in 0.2 kV increments.[2]
Sheath Gas Flow Rate 30 - 80 (arbitrary units)Vary in increments of 10 units.[2]
Auxiliary Gas Heater Temp. 200 - 400 °CAdjust in increments of 50 °C.[2]
Capillary Temperature 250 - 350 °CModify in increments of 25 °C.[2]
S-lens RF Level 50 - 70 %Vary in increments of 5%.[2]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters for Triacylglycerol Ionization

This protocol describes a systematic approach to optimize ESI source parameters for the analysis of triacylglycerols using direct infusion.

  • Prepare a Standard Solution: Prepare a solution of a representative triacylglycerol standard (e.g., triolein) at a concentration of approximately 10 µM in a suitable solvent mixture, such as methanol/chloroform (2:1, v/v) containing 5 mM ammonium acetate.

  • Infuse the Standard Solution: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Initial Parameters: Begin with a standard set of ESI source parameters as a starting point.

  • Optimize Parameters Systematically: Optimize the following parameters one by one, monitoring the signal intensity of the [M+NH₄]⁺ adduct. For each parameter, vary its value across a reasonable range while keeping the others constant. Record the optimal value that gives the highest signal intensity.

    • Sheath Gas Flow Rate: Vary the flow rate (e.g., in increments of 10 units from 30 to 80).[2]

    • Auxiliary Gas Heater Temperature: Adjust the temperature (e.g., in increments of 50°C from 200°C to 400°C).[2]

    • Capillary Temperature: Modify the capillary temperature (e.g., in increments of 25°C from 250°C to 350°C).[2]

    • Spray Voltage: Adjust the spray voltage (e.g., in 0.2 kV increments from 3.0 to 4.0 kV).[2]

    • S-lens RF Level: Vary the S-lens RF level (e.g., in increments of 5% from 50% to 70%).[2]

  • Finalize Optimized Parameters: Once the optimal value for each parameter has been determined, set all parameters to their optimized values for the analysis of your samples.

Mandatory Visualization

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_optimization Systematic Optimization cluster_final Finalization start Start prep_std Prepare TAG Standard Solution start->prep_std infuse Infuse Standard into MS prep_std->infuse initial_params Set Initial ESI Source Parameters infuse->initial_params opt_sheath Optimize Sheath Gas Flow initial_params->opt_sheath opt_aux_temp Optimize Auxiliary Gas Temperature opt_sheath->opt_aux_temp opt_cap_temp Optimize Capillary Temperature opt_aux_temp->opt_cap_temp opt_voltage Optimize Spray Voltage opt_cap_temp->opt_voltage opt_slens Optimize S-lens RF Level opt_voltage->opt_slens finalize Set Final Optimized Parameters opt_slens->finalize end_node End finalize->end_node

Caption: Workflow for systematic optimization of ESI source parameters.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low TAG Signal Intensity cause1 Inefficient Adduct Formation? problem->cause1 cause2 Ion Suppression? problem->cause2 cause3 Suboptimal Source Parameters? problem->cause3 solution1a Add Adduct- Forming Modifier cause1->solution1a Yes solution2a Dilute Sample cause2->solution2a Yes solution3a Systematically Optimize Parameters cause3->solution3a Yes solution2b Use LC Separation solution2a->solution2b solution2c Prefractionate Sample (SPE) solution2b->solution2c

Caption: Troubleshooting logic for low triacylglycerol signal intensity.

References

reducing ion suppression effects in triacylglycerol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression effects in triacylglycerol (TAG) mass spectrometry.

Troubleshooting Guide: Identifying and Mitigating Ion Suppression

Ion suppression is a common issue in LC-MS analysis that can lead to reduced signal intensity, poor reproducibility, and inaccurate quantification.[1][2] This guide provides a systematic approach to troubleshooting and resolving these effects in your triacylglycerol experiments.

Initial Assessment: Low Signal or High Variability

If you observe a weak signal or high variability in your TAG analysis, significant ion suppression is a likely cause.[3] The following workflow can help you diagnose and address the issue.

cluster_0 Troubleshooting Workflow Start Low Signal or High Variability Observed Check_System Verify System Performance (e.g., infusion of standard) Start->Check_System Diagnose_Suppression Diagnose Ion Suppression (Post-Column Infusion) Check_System->Diagnose_Suppression Identify_Source Identify Source of Suppression (e.g., Phospholipids (B1166683), Salts) Diagnose_Suppression->Identify_Source Optimize_Sample_Prep Optimize Sample Preparation (LLE, SPE) Identify_Source->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography (Gradient, Column Chemistry) Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source settings) Optimize_Chroma->Optimize_MS Re-evaluate Re-evaluate Signal Optimize_MS->Re-evaluate

Caption: A stepwise workflow for troubleshooting ion suppression in TAG analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in triacylglycerol analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of target analytes, such as triacylglycerols, is reduced by co-eluting components from the sample matrix.[2] This leads to a decreased signal response in the mass spectrometer, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to erroneous results.[1] In complex biological samples like plasma or serum, this is a significant challenge.[2][3]

Q2: What are the most common causes of ion suppression in triacylglycerol mass spectrometry?

A2: The most common sources of ion suppression in biological samples are endogenous phospholipids.[4][5] Phospholipids are highly abundant in plasma and serum and can suppress the ionization of TAGs, especially in positive electrospray ionization (+ESI) mode.[4] Other sources include non-volatile salts from buffers, other endogenous compounds like small molecules and peptides that compete for ionization, and contaminants from plasticware or solvents.[2][3][6][7]

cluster_1 Mechanism of Ion Suppression Analyte Triacylglycerols (TAGs) Droplet ESI Droplet Analyte->Droplet Interference Phospholipids (PLs) Salts, etc. Interference->Droplet Gas_Phase_Ions Gas Phase Ions Droplet->Gas_Phase_Ions Competition for ionization MS_Signal Reduced MS Signal Gas_Phase_Ions->MS_Signal cluster_2 Post-Column Infusion Setup LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee Syringe_Pump Syringe Pump (TAG Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

References

Technical Support Center: Triacylglycerol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to contaminants in triacylglycerol (TAG) analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants observed in TAG mass spectrometry analysis?

A1: In mass spectrometry-based lipidomics, samples are susceptible to contamination from various sources. The most frequently encountered contaminants include plasticizers (e.g., phthalates), polymers like polyethylene (B3416737) glycol (PEG) and polydimethylsiloxane (B3030410) (PDMS), slip agents from plastic films (e.g., oleamide (B13806), erucamide), and keratin (B1170402) from environmental or personal sources.[1][2] These substances can interfere with TAG analysis by introducing extraneous peaks, suppressing the analyte signal, and complicating data interpretation.[3]

Q2: I see a series of peaks separated by 44 Da in my spectrum. What is this?

A2: A repeating mass difference of 44 Da is the characteristic signature of polyethylene glycol (PEG) contamination.[4] PEG is a ubiquitous polymer found in many laboratory consumables, including detergents (like Triton X-100 and Tween), plasticware, and personal care products.[4][5] Its presence can mask the signals of your target analytes.[3]

Q3: My spectrum has a prominent ion at m/z 391 and/or a base peak at m/z 149. What could be the source?

A3: The ion at m/z 391 is commonly the [M+H]+ adduct of the plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a very common contaminant. The fragment ion at m/z 149 is a characteristic base peak for many phthalate esters, which are widely used to make plastics flexible and can easily leach into solvents and samples.[6][7][8] If you see these peaks, you should suspect contamination from plastic labware such as pipette tips, microfuge tubes, or solvent bottles.[9]

Q4: My baseline is noisy and shows repeating peaks separated by approximately 74 Da. What is the likely cause?

A4: This pattern is characteristic of polydimethylsiloxane (PDMS) contamination.[3] PDMS, a type of silicone, is used in a vast range of products including lubricants, sealants, and as a coating on lab materials like vial septa and parchment paper.[10][11][12] It has a repeating unit of (C2H6SiO), and its characteristic fragment ions are often seen at m/z 73, 147, 207, and 281.[10][11]

Q5: How can I identify other common contaminants like slip agents?

A5: Slip agents are used in the manufacturing of polymer films, like those in plastic bags, to reduce friction. Common examples are oleamide and erucamide (B86657). In positive ion mode, look for their protonated molecules ([M+H]+). Oleamide appears at an m/z of approximately 282, while erucamide is found at m/z 338.[13][14]

Q6: I am seeing significant keratin peaks in my results. Why is this happening in a lipid analysis?

A6: Keratin is one of the most common protein contaminants in any mass spectrometry experiment, originating from human skin, hair, and dust.[15][16][17] While not a lipid, its high abundance can lead to ion suppression, masking the signals of lower-abundance TAGs.[3] This contamination is introduced through general lab practices and can be minimized by working in a clean environment and wearing appropriate personal protective equipment.[16][18]

Troubleshooting Guide: Identifying Contamination Sources

If you observe unexpected peaks in your mass spectra, it is crucial to determine if they originate from your sample, your reagents, or the LC-MS system itself. The following flowchart provides a logical workflow for troubleshooting contamination.[19][20][21]

Contamination_Troubleshooting cluster_start cluster_analysis Step 1: Analyze the Blank cluster_system Step 2: Isolate System Contamination cluster_sample Step 2: Isolate Sample-Derived Contamination start Start: Unidentified Peaks in Spectrum blank_run Inject a blank sample (e.g., mobile phase). start->blank_run peak_in_blank Are the contaminant peaks present in the blank? blank_run->peak_in_blank system_contam Contamination is from the LC-MS system or solvents. peak_in_blank->system_contam Yes sample_contam Contamination is from the sample preparation workflow. peak_in_blank->sample_contam No check_solvents Prepare fresh mobile phase using high-purity solvents and new glass bottles. system_contam->check_solvents reinject_blank Re-inject blank. Is contamination gone? check_solvents->reinject_blank solvent_issue Source: Solvents or Glassware. Action: Use LC-MS grade solvents and dedicated glassware. reinject_blank->solvent_issue Yes system_issue Source: LC System (tubing, injector, column). Action: Flush system with aggressive wash solutions. Check for leaks/dead volume. reinject_blank->system_issue No review_prep Review each step: - Plasticware (tubes, tips) - Reagents & Buffers - Glassware Cleaning sample_contam->review_prep identify_source Identify potential sources based on m/z (e.g., m/z 391 -> Plasticizer). Test individual components. review_prep->identify_source

Caption: Troubleshooting workflow for identifying contamination sources.

Quantitative Data Summary

The table below summarizes the monoisotopic masses of common contaminants and their characteristic ions, typically observed as protonated ([M+H]+), sodiated ([M+Na]+), or ammoniated ([M+NH4]+) adducts in positive ion mode ESI.

Contaminant ClassCompound NameFormulaMonoisotopic Mass (Da)Common Adducts / Fragments (m/z)
Plasticizer Di(2-ethylhexyl) phthalate (DEHP)C24H38O4390.2770391.2848 ([M+H]+), 413.2667 ([M+Na]+), 149.0235 (Fragment)
Plasticizer Dibutyl phthalate (DBP)C16H22O4278.1518279.1596 ([M+H]+), 301.1416 ([M+Na]+), 149.0235 (Fragment)
Polymer Polyethylene Glycol (PEG)(C2H4O)n44.0262 (repeating unit)Series of peaks separated by 44.0262 Da
Polymer Polydimethylsiloxane (PDMS)(C2H6SiO)n74.0188 (repeating unit)73.0491, 147.0654, 221.0817 (Characteristic Fragments)
Slip Agent OleamideC18H35NO281.2719282.2797 ([M+H]+), 304.2616 ([M+Na]+)
Slip Agent ErucamideC22H43NO337.3345338.3423 ([M+H]+)
Solvent Residue Triethylamine (TEA)C6H15N101.1204102.1283 ([M+H]+)
Buffer Salt Sodium (Na+)Na22.9898Forms [M+Na]+ adducts with analytes and other contaminants
Buffer Salt Potassium (K+)K38.9637Forms [M+K]+ adducts with analytes

Table References:[2][10][11][13][14][22][23]

Experimental Protocols & Best Practices

Adhering to a strict protocol is the most effective way to prevent contamination.

Protocol: Contamination-Free Sample Preparation Workflow
  • Environment Setup:

    • Whenever possible, perform sample preparation steps in a laminar flow hood to minimize airborne contaminants like dust and keratin.[15][18]

    • Wipe down all work surfaces, pipettes, and racks with high-purity isopropanol (B130326) or ethanol (B145695) followed by LC-MS grade water. Avoid using cleaning wipes that may contain PEG.[3]

  • Labware Selection and Preparation:

    • Avoid Plastic: Use glass, polypropylene, or Teflon labware whenever possible, as plastics are a primary source of phthalates and other leachable compounds.[4][17] If plastic must be used, pre-rinse tubes and tips with your extraction solvent to remove surface contaminants.

    • Glassware Cleaning: Wash glassware dedicated to mass spectrometry analysis manually. Do not use detergents, as they are a major source of PEG contamination.[4][17] A thorough rinse with hot water followed by an organic solvent (e.g., methanol (B129727) or isopropanol) is recommended.[17]

  • Reagent and Solvent Handling:

    • Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents.[1]

    • Purchase Small Volumes: Purchase solvents in smaller glass bottles to minimize contamination of large stock bottles over time.[1]

    • Avoid Plastic Storage: Never store solvents or reagents in plastic containers.[4][17] Use glass or Teflon-lined caps.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear powder-free nitrile gloves and change them frequently, especially after touching any surface outside the clean working area.[15][16] Latex gloves can be a source of contaminants.[15]

    • Lab Coat: A clean lab coat should always be worn to minimize shedding of fibers and skin particles.[16][18]

  • Sample Processing:

    • Blank Samples: Prepare and run procedural blank samples (containing all reagents but no sample) alongside your actual samples. This is critical for identifying contaminants introduced during the workflow.[1]

    • Lipid Extraction (Folch/Bligh-Dyer Modification):

      • Use glass pipettes or syringes for solvent transfers.

      • Ensure all reagents (e.g., chloroform, methanol, water) are of the highest purity.

      • Vortex samples in glass tubes with Teflon-lined caps.

The following diagram illustrates the critical points of contamination risk during sample preparation.

Workflow_Contamination cluster_prep Sample Preparation Workflow cluster_risks sp Sample Collection ext Lipid Extraction (e.g., Folch Method) sp->ext dry Solvent Evaporation ext->dry recon Reconstitution dry->recon inj LC-MS Injection recon->inj r1 Source: Plastic tubes, tips Contaminant: Phthalates Prevention: Use glass/PP; pre-rinse. r1->ext r2 Source: Solvents, detergents Contaminant: PEG, various organics Prevention: Use LC-MS grade solvents; no detergents on glassware. r2->ext r2->recon r3 Source: Vial caps, septa Contaminant: PDMS (Silicones) Prevention: Use Teflon-lined caps. r3->recon r4 Source: Environment, personnel Contaminant: Keratin, dust Prevention: Use fume hood, wear gloves/lab coat. r4->sp r4->ext r4->dry

Caption: Key contamination points in a typical lipidomics workflow.

References

Technical Support Center: Triacylglycerol Regioisomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triacylglycerol (TAG) regioisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges associated with the co-elution of TAG regioisomers in Liquid Chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: What are triacylglycerol (TAG) regioisomers, and why are they difficult to separate?

Triacylglycerols (TAGs) are molecules consisting of a glycerol (B35011) backbone esterified with three fatty acids. Regioisomers are TAGs that have the same fatty acid composition but differ in the position of these fatty acids on the glycerol backbone (sn-1, sn-2, or sn-3). For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers. Their identical chemical formula and molecular weight result in very similar physicochemical properties, making their separation by conventional chromatographic techniques like standard reversed-phase HPLC exceptionally challenging and often leading to co-elution.[1]

Q2: What are the primary LC-based methods for separating TAG regioisomers?

There are two principal HPLC techniques effective for separating TAG regioisomers:

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful, often-referenced method for resolving TAG regioisomers.[1][2] The separation mechanism relies on the formation of weak, reversible complexes between silver ions on the stationary phase and the π-electrons of double bonds in the unsaturated fatty acids.[1][2] The retention is influenced by the number, position, and geometry of the double bonds, enabling the separation of isomers.[1][2]

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates TAGs based on their partition between a non-polar stationary phase (e.g., C18, C30) and a polar mobile phase.[3] While standard NARP struggles with regioisomers, separations can be achieved by using multiple columns in series to increase theoretical plates, optimizing mobile phase composition, and controlling temperature.[1][2]

Q3: Can mass spectrometry (MS) alone differentiate regioisomers if they co-elute?

Yes, to a significant extent. Tandem mass spectrometry (MS/MS) is a crucial tool for identifying and quantifying co-eluting regioisomers. The fragmentation of TAG precursor ions (e.g., [M+NH₄]⁺ or [M+Na]⁺) via collision-induced dissociation (CID) produces characteristic neutral losses of fatty acids.[4] The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.[4] By comparing the relative intensities of the resulting diacylglycerol-like fragment ions ([M-RCOOH]⁺), the proportion of each regioisomer in a co-eluting peak can be determined.[4][5][6] However, accurate quantification often requires calibration with authentic standards.[2]

Q4: Are there any techniques that can separate TAG regioisomers without chromatography?

Yes, Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an emerging technique that can separate regioisomers in the gas phase.[7][8][9] DMS separates ions based on their different mobility in low and high electric fields. When coupled with mass spectrometry, DMS can resolve certain TAG regioisomers, such as OSO/SOO and POP/OPP, in under a minute without prior liquid chromatography.[8] This approach offers a high-throughput alternative to time-consuming HPLC methods.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of TAG regioisomers.

Problem: Poor or No Chromatographic Separation of Regioisomers

Q: My TAG regioisomers (e.g., POP and PPO) are co-eluting on my C18 column. What steps can I take to improve resolution?

A: This is a common challenge. Here is a systematic approach to troubleshoot and improve separation.

Workflow for Troubleshooting Co-elution

G start Start: Co-eluting Regioisomers step1 Step 1: Optimize Mobile Phase - Adjust solvent strength - Test different modifiers start->step1 step2 Step 2: Adjust Temperature - Lower temperature for NARP - Test various temps for Ag+-HPLC step1->step2 Partial or no improvement end Resolution Achieved step1->end Success step3 Step 3: Increase Column Efficiency - Connect 2-3 columns in series step2->step3 Partial or no improvement step2->end Success step4 Step 4: Change Stationary Phase - Switch to C30 column - Employ Silver Ion (Ag+) HPLC step3->step4 Still co-eluting step3->end Success step5 Step 5: Use Orthogonal Method - Utilize MS/MS fragmentation - Consider Differential Mobility (DMS) step4->step5 Separation still insufficient step4->end Success step5->end Success fail Consult Specialist step5->fail If all else fails

A decision tree for troubleshooting the co-elution of TAG regioisomers.

Detailed Solutions:

  • Optimize Mobile Phase Composition: For NARP-HPLC, small changes in the mobile phase can have a large impact. Systematically adjust the ratio of your solvents (e.g., acetonitrile (B52724) and isopropanol). Trying different organic modifiers like acetone (B3395972) or methyl tert-butyl ether can also alter selectivity.[1]

  • Adjust Column Temperature: Temperature is a critical parameter.[1] In NARP-HPLC, lowering the column temperature can sometimes enhance the separation of regioisomers.[1] For Ag+-HPLC using hexane-based mobile phases, increasing the temperature can, counterintuitively, increase the retention time of unsaturated TAGs, which may improve resolution.[10]

  • Increase Column Efficiency: Connect two or three analytical columns in series. This significantly increases the number of theoretical plates, which can be sufficient to resolve closely eluting regioisomers like OPP and POP.[2]

  • Switch to a More Selective Stationary Phase:

    • C30 Column: A C30 stationary phase offers different shape selectivity compared to C18 and can sometimes improve the resolution of TAG isomers.

    • Silver Ion (Ag+-HPLC) Column: This is the most powerful chromatographic approach. The specific interaction with double bonds provides a unique separation mechanism that is highly effective for regioisomers containing unsaturated fatty acids.[2]

Problem: Identifying and Quantifying Co-eluting Regioisomers

Q: I have a single chromatographic peak, but MS/MS analysis suggests it contains both AAB and ABA regioisomers. How can I quantify their relative abundance?

A: You can use the fragmentation pattern from your MS/MS data. The loss of a fatty acid from the sn-2 position is less favorable than from the sn-1/3 positions. This difference forms the basis for quantification.

Conceptual Basis of MS/MS Quantification

G cluster_AAB Regioisomer AAB cluster_ABA Regioisomer ABA AAB [AAB+Na]+ frag_A_AAB [AB+Na]+ (Loss of A from sn-1/3) AAB->frag_A_AAB Favored (Higher Intensity) frag_B_AAB [AA+Na]+ (Loss of B from sn-2) AAB->frag_B_AAB Disfavored (Lower Intensity) ABA [ABA+Na]+ frag_A_ABA [BA+Na]+ (Loss of A from sn-1/3) ABA->frag_A_ABA Disfavored (Lower Intensity) frag_B_ABA [AA+Na]+ (Loss of B from sn-2) ABA->frag_B_ABA Favored (Higher Intensity)

Fragmentation of AAB vs. ABA regioisomers showing diagnostic ion intensities.

Methodology:

  • Acquire MS/MS Spectra: Obtain a high-quality product ion spectrum of the co-eluting precursor ion (e.g., [M+Na]⁺).

  • Identify Diagnostic Fragments: Identify the diacylglycerol-like fragment ions corresponding to the neutral loss of fatty acid A ([M-FA_A+Na]⁺) and fatty acid B ([M-FA_B+Na]⁺).

  • Calculate Intensity Ratio: Calculate the ratio of the intensities of these fragment ions.

  • Create a Calibration Curve: Prepare mixtures of pure AAB and ABA standards in known ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). Analyze them using the same LC-MS/MS method.

  • Quantify: Plot the fragment intensity ratio against the known molar ratio of the standards to create a calibration curve.[2] The regioisomeric composition of your unknown sample can then be determined from this curve. For many TAGs, linear calibration curves can be established.[4][11]

Quantitative Data Comparison:

The choice of adduct ion ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺, etc.) can influence the degree of isomeric discrimination. Sodium adducts have been shown to provide a consistent level of discrimination across various TAGs and are convenient as they often require no mobile phase additives.[4]

TAG Regioisomer PairAdduct IonFragmentation BehaviorSuitability for Quantification
PPO / POP[M+NH₄]⁺Favored loss of outer-chain FAGood, requires calibration
PPO / POP[M+Na]⁺Consistent & favored loss of outer-chain FAExcellent, often most convenient[4]
LLO / LOL[M+Na]⁺Consistent & favored loss of outer-chain FAExcellent[4]
OOL / OLO[M+Na]⁺Consistent & favored loss of outer-chain FAExcellent[4]
PPO / POP[M+Ag]⁺Negative slope on calibration curve (exception)Possible, but atypical behavior[4]
(P=Palmitic, O=Oleic, L=Linoleic)

Experimental Protocols

Protocol 1: Separation of TAG Regioisomers using Silver Ion HPLC-MS

This protocol is adapted from methods known to provide high-resolution separation of TAG regioisomers.

  • Chromatographic System:

    • Columns: Three ChromSpher 5 Lipids columns (250 mm x 4.6 mm, 5 µm) connected in series.

    • Mobile Phase A: Hexane (B92381)/Acetonitrile (99:1, v/v)

    • Mobile Phase B: Hexane/Acetonitrile/2-Propanol (80:20:1, v/v/v)

    • Gradient:

      • 0-10 min: 100% A

      • 10-70 min: Linear gradient to 100% B

      • 70-90 min: Hold at 100% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C

  • Mass Spectrometry System (APCI-MS):

    • Ionization Mode: APCI, Positive

    • Corona Discharge Current: 5 µA

    • Vaporizer Temperature: 400°C

    • Drying Gas Flow: 4 L/min

    • Drying Gas Temperature: 300°C

    • Scan Range: m/z 300-1000

  • Sample Preparation:

    • Dissolve fat/oil sample in hexane to a final concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

    • Injection Volume: 10 µL

Protocol 2: Quantification of Co-eluting Regioisomers by RP-HPLC-MS/MS

This protocol is based on methods using sodiated adducts for quantification.[4]

  • Chromatographic System (NARP):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile/2-Propanol (60:40, v/v). Note: Sodium is typically present as an impurity in solvents and glassware, which is sufficient to form [M+Na]⁺ adducts. No additive is usually needed.[4]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

  • Mass Spectrometry System (ESI-MS/MS):

    • Ionization Mode: ESI, Positive

    • Precursor Ion Selection: Select the [M+Na]⁺ ion of the co-eluting TAGs in the first quadrupole.

    • Collision Gas: Argon

    • Collision Energy: Optimize for characteristic fragments (typically 25-40 eV). This requires tuning for the specific instrument and TAG class.

    • Product Ion Scan: Scan for the diacylglycerol-like fragment ions.

  • Calibration and Quantification:

    • Prepare 5-7 calibration standards by mixing pure regioisomers (if available) at varying molar ratios from 0% to 100%.

    • Inject each standard and record the peak areas of the diagnostic fragment ions.

    • Plot the ratio of fragment ion intensities (e.g., Intensity[M-FA_A+Na]⁺ / Intensity[M-FA_B+Na]⁺) against the molar ratio of the regioisomers.

    • Perform a linear regression to generate a calibration curve.

    • Analyze the unknown sample and use its fragment intensity ratio to determine its regioisomeric composition from the calibration curve.

References

minimizing sample discrimination in high-temperature GC injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample discrimination in high-temperature gas chromatography (GC) injection.

Frequently Asked Questions (FAQs)

Q1: What is sample discrimination in GC?

A1: Sample discrimination in GC refers to the unequal transfer of sample components from the injector to the analytical column. This phenomenon can lead to inaccurate quantification, where the composition of the sample introduced onto the column does not accurately represent the original sample.[1][2][3] Discrimination often affects high-boiling point compounds more significantly than volatile ones, causing their peak responses to be smaller than expected.[2][4][5]

Q2: What are the primary causes of sample discrimination in high-temperature GC injection?

A2: Sample discrimination in high-temperature GC injection can stem from several factors:

  • Differential Volatility: Components with different boiling points vaporize at different rates in the heated inlet. Less volatile (high-boiling) compounds may not vaporize completely or quickly enough, leading to incomplete transfer to the column.[2][4][5]

  • Thermal Stability: Thermally labile compounds may degrade in the hot inlet, leading to their loss and the appearance of degradation products.

  • Needle Discrimination: The syringe needle heats up upon insertion into the hot injector, causing volatile components to evaporate from the needle before the plunger is depressed. This leaves behind a higher concentration of less volatile components in the syringe, which are then injected.[2]

  • Inlet Liner Effects: The design, material, and cleanliness of the inlet liner can significantly impact sample vaporization and transfer. Active sites on a dirty or non-deactivated liner can cause adsorption or degradation of sample components.[1][6][7]

  • Backflash: If the sample solvent rapidly expands to a volume greater than the liner, it can travel outside the intended flow path, leading to sample loss and contamination.[8]

Q3: How does the inlet liner affect sample discrimination?

A3: The inlet liner is a critical component for achieving efficient and reproducible sample vaporization.[1] Key aspects of the liner that influence discrimination include:

  • Geometry: Tapered liners (e.g., gooseneck) can help focus the sample onto the column and minimize contact with metal parts of the inlet.[9][10]

  • Packing (e.g., Glass Wool): Deactivated glass wool can aid in sample vaporization by providing a larger surface area and wiping the syringe needle, which can improve the reproducibility of injections.[4][9][11] However, it can also be a source of activity for sensitive compounds if not properly deactivated or if it becomes contaminated.[6]

  • Deactivation: A properly deactivated liner is crucial to prevent the adsorption or catalytic degradation of active compounds.[1]

  • Volume: The liner's internal volume must be sufficient to accommodate the expansion of the sample solvent upon vaporization to prevent backflash.[10]

Q4: What is the difference between split and splitless injection, and how do they relate to discrimination?

A4: Split and splitless injections are two common modes of operation for a vaporizing inlet.

  • Split Injection: In this mode, a small portion of the vaporized sample is transferred to the column, while the majority is vented. This technique is suitable for concentrated samples. However, it can be prone to discrimination because the split ratio can be influenced by the volatility of the compounds.[4]

  • Splitless Injection: This technique is designed for trace analysis, where the entire vaporized sample is transferred to the column. While it can reduce discrimination compared to split injection, it is not immune. Proper optimization of parameters like splitless time and initial oven temperature is crucial to ensure efficient analyte focusing and prevent peak broadening.[10]

Q5: Are there alternative injection techniques that can minimize discrimination?

A5: Yes, several alternative injection techniques are specifically designed to reduce sample discrimination:

  • Cool On-Column (COC) Injection: The sample is injected directly into the column at a low temperature, eliminating the hot inlet as a source of discrimination and degradation.[3][12][13] This is the best method for minimizing discrimination but is only suitable for clean samples.[5]

  • Programmed Temperature Vaporization (PTV) Inlet: This versatile inlet can be operated in various modes, including a "cold" injection followed by rapid heating. This controlled temperature ramp minimizes discrimination associated with hot injections.[12][14][15]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to sample discrimination in high-temperature GC.

Issue 1: Poor Response or Loss of High-Boiling Point Analytes

This is a classic symptom of sample discrimination, where less volatile compounds are not efficiently transferred to the column.

Troubleshooting Workflow:

start Start: Poor response for high-boilers check_temp 1. Check Inlet Temperature start->check_temp increase_temp Increase inlet temperature incrementally. (e.g., in 20-25°C steps) check_temp->increase_temp Is temperature too low? check_liner 2. Inspect Inlet Liner check_temp->check_liner Temperature is optimal temp_ok Temperature Optimized increase_temp->temp_ok temp_ok->check_liner replace_liner Clean or replace the liner. Consider a liner with glass wool. check_liner->replace_liner Liner is dirty or inappropriate? check_injection 3. Review Injection Technique check_liner->check_injection Liner is optimal liner_ok Liner is Clean and Appropriate replace_liner->liner_ok liner_ok->check_injection optimize_injection Optimize injection speed (fast injection). Use solvent flush injection. check_injection->optimize_injection Technique can be improved? consider_alt 4. Consider Alternative Injection Method check_injection->consider_alt Technique is optimal injection_ok Injection Technique Optimized optimize_injection->injection_ok injection_ok->consider_alt use_coc_ptv Use Cool On-Column or PTV injection. consider_alt->use_coc_ptv Discrimination persists? end Problem Resolved consider_alt->end Problem resolved use_coc_ptv->end

Caption: Troubleshooting workflow for poor response of high-boiling analytes.

Parameter Optimization:

ParameterRecommended ActionRationale
Inlet Temperature Increase in 20-25 °C increments. Typical range: 250-350°C.[5]Ensures complete and rapid vaporization of less volatile compounds.[5][16][17]
Inlet Liner Use a liner with deactivated glass wool. Regularly replace the liner and septum.[1][4]Glass wool promotes vaporization and mixing.[1][4][9] A clean, deactivated surface prevents analyte adsorption/degradation.[1]
Injection Speed Use a fast injection speed, preferably with an autosampler.[12]Minimizes the time the syringe needle spends in the hot inlet, reducing needle discrimination.[12]
Injection Technique Consider "hot needle" or "solvent flush" injections for manual injections.[12]These techniques help to ensure the complete transfer of the sample from the syringe.[12]
Issue 2: Poor Reproducibility (High %RSD in Peak Areas)

Poor reproducibility can be caused by inconsistent sample introduction, which is often linked to discrimination effects.

Troubleshooting Workflow:

start Start: Poor Reproducibility check_autosampler 1. Check Autosampler/Syringe start->check_autosampler inspect_syringe Inspect syringe for bubbles or damage. Ensure proper syringe filling and injection speed. check_autosampler->inspect_syringe Inconsistent injection? check_liner_wool 2. Check Liner and Glass Wool check_autosampler->check_liner_wool Injection is consistent autosampler_ok Autosampler/Syringe OK inspect_syringe->autosampler_ok autosampler_ok->check_liner_wool repack_liner Ensure glass wool is correctly positioned and not fragmented. Replace liner if contaminated. check_liner_wool->repack_liner Liner/wool issue? check_backflash 3. Evaluate for Backflash check_liner_wool->check_backflash Liner/wool is optimal liner_wool_ok Liner and Wool OK repack_liner->liner_wool_ok liner_wool_ok->check_backflash reduce_volume Reduce injection volume. Use a liner with a larger internal diameter. Decrease inlet temperature. check_backflash->reduce_volume Signs of backflash? end Problem Resolved check_backflash->end No backflash backflash_resolved Backflash Minimized reduce_volume->backflash_resolved backflash_resolved->end start Start: Ghost Peaks/Carryover check_septum 1. Inspect Septum start->check_septum replace_septum Replace the septum. Check for septum particles in the liner. check_septum->replace_septum Septum is cored or bleeding? clean_inlet 2. Clean Inlet check_septum->clean_inlet Septum is OK septum_ok Septum is OK replace_septum->septum_ok septum_ok->clean_inlet perform_maintenance Perform inlet maintenance: - Replace liner and O-ring - Clean the metal inlet surfaces clean_inlet->perform_maintenance Inlet is dirty? check_column 3. Check Column Contamination clean_inlet->check_column Inlet is clean inlet_clean Inlet is Clean perform_maintenance->inlet_clean inlet_clean->check_column trim_column Trim the first few cm of the column. Bake out the column. check_column->trim_column Contamination persists? end Problem Resolved check_column->end Problem resolved trim_column->end

References

Validation & Comparative

A Researcher's Guide to the Analytical Validation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific triglycerides like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is critical for product development, quality control, and various research applications.[1][2][3][4][5][6] The validation of the analytical methods used is paramount to ensure data reliability and reproducibility. This guide provides an objective comparison of common analytical methods for the validation of OOL, complete with supporting experimental data and detailed protocols.

Method Performance Comparison

The selection of an appropriate analytical method for the validation of this compound depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The most prominent analytical techniques for triglyceride analysis are High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), Gas Chromatography (GC) with a Flame Ionization Detector (FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Below is a summary of the typical performance characteristics for each of these methods, compiled from various validation studies of triglycerides.

Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery)93.33 ± 0.22%
Precision (RSD%)< 2%[7]
Linearity (R²)> 0.995[8]
Limit of Detection (LOD)0.02 - 0.2 µg/mL[8]
Limit of Quantitation (LOQ)0.04 - 0.7 µg/mL[8]

Table 2: Performance Characteristics of GC-FID for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery)95-105%[7]
Precision (RSD%)< 5%[7]
Linearity (R²)> 0.99[7]
Limit of Detection (LOD)0.001 - 0.330 µg/mL[7]
Limit of Quantitation (LOQ)0.001 - 1.000 µg/mL[7]

Table 3: Performance Characteristics of LC-MS/MS for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery)95 - 105%[8]
Precision (RSD%)< 10% (Repeatability)[8]
Linearity (R²)> 0.998[8]
Limit of Detection (LOD)0.1 - 10 ng/mL[8]
Limit of Quantitation (LOQ)0.5 - 50 ng/mL[8]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. The following are representative methodologies for the analysis of triglycerides like OOL.

Sample Preparation

For complex biological matrices such as plasma or serum, a lipid extraction step is necessary to isolate the triglyceride fraction.

  • Liquid-Liquid Extraction:

    • To 100 µL of serum or plasma, add 300 µL of methanol (B129727) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Induce phase separation by adding 250 µL of water and vortexing for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Collect the upper organic layer containing the lipids.[9]

  • Filtration:

    • Filter the extracted sample through a 0.22 µm PTFE syringe filter before injection into the analytical instrument.[8]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the quantification of intact triglycerides in cleaner sample matrices where high sensitivity is not the primary requirement.[8]

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be acetonitrile, and Solvent B could be a mixture of isopropanol (B130326) and hexane (B92381).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

  • Detector Settings:

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40°C.[7]

    • Evaporator Temperature: 60°C.[7]

    • Nebulizing Gas: Nitrogen.[7]

  • Injection Volume: 10-20 µL.[7]

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a robust technique for triglyceride analysis, but it requires a derivatization step to convert the non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).

  • Sample Preparation (Transesterification):

    • To a known amount of the lipid sample (e.g., 10-25 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture in a sealed vial at 50°C for 10 minutes.

    • After cooling, add 2 mL of a saturated sodium chloride solution and 2 mL of hexane.

    • Vortex the mixture and allow the layers to separate. The upper hexane layer containing the FAMEs is collected for analysis.[7]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., a wax column).

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at a rate of 4°C/min.

      • Hold at 240°C for 15 minutes.[7]

    • Detector: Flame Ionization Detector (FID) at 260°C.[7]

  • Injection Volume: 1 µL.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low-abundance triglycerides in complex biological matrices.[8]

  • Chromatographic Conditions:

    • System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for better resolution and faster analysis times.

    • Column: A C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase: A gradient of aqueous and organic solvents, often with the addition of a modifier like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically employed for targeted quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[11]

Key Workflows and Relationships

The following diagrams illustrate the logical flow of a typical analytical method validation and a cross-validation study.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Protocols->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Document_Results Document Results in Validation Report Analyze_Data->Document_Results

Analytical Method Validation Workflow

Cross_Validation_Workflow Start Start: Need for Method Comparison Method_A Established Method (e.g., HPLC-ELSD) Start->Method_A Method_B New/Alternative Method (e.g., LC-MS/MS) Start->Method_B Analyze_Samples Analyze Identical Samples with Both Methods Method_A->Analyze_Samples Method_B->Analyze_Samples Compare_Results Statistically Compare Results (Accuracy, Precision, etc.) Analyze_Samples->Compare_Results Evaluate_Equivalence Evaluate Method Equivalence Compare_Results->Evaluate_Equivalence Accept_New_Method Accept New Method Evaluate_Equivalence->Accept_New_Method Equivalent Refine_Method_B Refine Method B or Re-evaluate Evaluate_Equivalence->Refine_Method_B Not Equivalent

Cross-Validation of Analytical Methods

References

A Comparative Guide to Triacylglycerol Profiling: HPLC-APCI-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and comprehensive analysis of triacylglycerols (TAGs) is crucial in diverse fields ranging from food science and nutrition to clinical diagnostics and drug development. The immense structural diversity of TAGs, stemming from variations in fatty acid composition and positional isomerism, presents a significant analytical challenge. Two of the most prominent techniques employed for TAG profiling are High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: Key Performance Characteristics

Performance ParameterHPLC-APCI-MSGC-FIDKey Considerations
Selectivity/Specificity High; capable of separating and identifying individual TAG molecules, including isomers.[1][2][3]Moderate; separates based on carbon number. Co-elution of TAGs with the same carbon number is common.[4]HPLC-APCI-MS provides detailed molecular species information. GC-FID offers a profile based on the number of carbon atoms.
Sensitivity (LOD/LOQ) High sensitivity, with LODs and LOQs in the low µg/mL to ng/mL range.Good sensitivity, with LODs in the range of 0.001 to 0.330 µg/mL and LOQs from 0.001 to 1.000 µg/mL.[5][6][7]Both techniques offer excellent sensitivity for TAG analysis.
Precision (RSD%) Good precision, with RSD values typically below 5%.Good precision, with intraday precision on retention times lower than 0.5% and area precision below 5%.[5]Both methods demonstrate high reproducibility for quantitative analysis.
Linearity (r²) Excellent linearity, with r² values > 0.99 over a wide concentration range.[4]Excellent linearity, with regression coefficients typically > 0.99.[4]Both techniques are well-suited for quantitative applications.
Sample Derivatization Not required for intact TAG analysis.[8]Often requires transesterification to fatty acid methyl esters (FAMEs) for detailed fatty acid profiling, though intact TAG analysis is possible with high-temperature GC.[9][10]HPLC-APCI-MS offers a simpler workflow by analyzing intact TAGs directly.
Analysis of Isomers Capable of resolving regioisomers and, with chiral columns, enantiomers.[2][3]Generally unable to resolve positional isomers of TAGs.[4][11]HPLC is superior for detailed structural elucidation of isomeric TAGs.
Compound Identification Confident identification based on mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[12]Identification based on retention time comparison with standards.Mass spectrometric detection provides a higher degree of confidence in compound identification.
Thermal Lability Suitable for thermally labile and high molecular weight TAGs as it operates at ambient temperatures.[13]High temperatures required for elution can lead to degradation of polyunsaturated or other thermally sensitive TAGs.[7]HPLC is advantageous for analyzing TAGs prone to thermal degradation.

Principles of a Technician

HPLC-APCI-MS: A Powerful Combination for Detailed Profiling

High-Performance Liquid Chromatography (HPLC) separates complex mixtures of molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For TAG analysis, reversed-phase HPLC is commonly used, where separation is based on the hydrophobicity of the TAG molecules, which is influenced by their chain length and degree of unsaturation.[12]

Following chromatographic separation, the eluted TAGs are introduced into the Atmospheric Pressure Chemical Ionization (APCI) source of the mass spectrometer. APCI is a soft ionization technique well-suited for non-polar molecules like TAGs.[8] It ionizes the analytes in the gas phase, typically forming protonated molecules [M+H]⁺ or adducts. The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight of each TAG. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ions, providing structural information about the constituent fatty acids.[12]

GC-FID: The Workhorse for Quantitative Analysis

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For intact TAG analysis, high-temperature GC (HTGC) is required to volatilize these high molecular weight compounds.[10] The separation is primarily based on the carbon number of the TAGs.

The Flame Ionization Detector (FID) is a robust and widely used detector in GC. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of carbon in the analyte. FID provides excellent sensitivity and a wide linear range for quantification but does not provide structural information.[10] For detailed fatty acid composition, TAGs are often transesterified to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[9]

Experimental Protocols

HPLC-APCI-MS for Triacylglycerol Profiling

1. Sample Preparation:

  • Oil Samples: Accurately weigh the oil sample and dissolve it in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) or chloroform (B151607) and methanol.[12]

  • Tissue Samples: Homogenize the tissue and perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure. The resulting lipid extract is then redissolved in an appropriate solvent.

  • Filtration: Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[12]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for TAG separation.

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of acetonitrile (B52724) and isopropanol can effectively separate a wide range of TAGs.[14][15]

  • Flow Rate: A typical flow rate is around 1 mL/min.[14]

  • Column Temperature: The column is often maintained at a controlled temperature, for instance, 30°C, to ensure reproducible retention times.

3. APCI-MS Conditions:

  • Ionization Mode: Positive ion mode is generally used for TAG analysis.[15]

  • Nebulizer Gas: Nitrogen is a common nebulizing gas.

  • Vaporizer Temperature: Set to an optimized temperature, for example, 400°C.

  • Corona Discharge Current: Typically set at a few microamperes.

  • Data Acquisition: Acquire data in full scan mode to detect all TAG species. For targeted analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

GC-FID for Triacylglycerol Profiling (Intact Analysis)

1. Sample Preparation:

  • Dilution: Dilute the oil or lipid extract in a suitable solvent like heptane (B126788) to a concentration within the linear range of the detector.[16]

2. GC Conditions:

  • Column: A high-temperature, non-polar capillary column (e.g., a short, thin-film dimethylpolysiloxane column) is required for intact TAG analysis.[6]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Injector: A programmed temperature vaporization (PTV) injector is often used to handle the high-boiling point of TAGs without discrimination.[16]

  • Oven Temperature Program: A temperature gradient is programmed to elute the TAGs based on their carbon number. For example, starting at a lower temperature and ramping up to a high final temperature (e.g., 370°C).[16]

3. FID Conditions:

  • Detector Temperature: The FID is maintained at a high temperature (e.g., 380°C) to prevent condensation of the analytes.[16]

  • Gas Flows: The hydrogen and air flows for the flame are optimized for maximum sensitivity.

Visualizing the Workflow

HPLC_APCI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil/Tissue Sample Extraction Lipid Extraction Sample->Extraction Dissolution Dissolution in Solvent Extraction->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration HPLC HPLC Separation (Reversed-Phase C18) Filtration->HPLC APCI_MS APCI-MS Detection (Positive Ion Mode) HPLC->APCI_MS Data Data Acquisition & Processing APCI_MS->Data

Caption: Workflow for triacylglycerol profiling using HPLC-APCI-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil/Lipid Extract Dilution Dilution in Solvent Sample->Dilution GC High-Temperature GC Separation Dilution->GC FID Flame Ionization Detection GC->FID Data Data Acquisition & Processing FID->Data

Caption: Workflow for intact triacylglycerol profiling using GC-FID.

Conclusion: Choosing the Right Tool for the Job

Both HPLC-APCI-MS and GC-FID are powerful techniques for the analysis of triacylglycerols, each with its own set of strengths and limitations.

HPLC-APCI-MS is the method of choice for comprehensive qualitative and quantitative profiling of individual TAG molecular species. Its ability to separate and identify isomers, coupled with the high confidence in identification provided by mass spectrometry, makes it indispensable for detailed structural elucidation and the analysis of complex lipidomes. The milder analytical conditions also make it ideal for thermally sensitive compounds.

GC-FID , on the other hand, remains a robust, reliable, and cost-effective technique for quantitative analysis, particularly when the primary goal is to determine the overall TAG profile based on carbon number. While it lacks the specificity of MS detection and the ability to resolve most isomers, its precision and wide linear range make it an excellent tool for quality control and routine analysis where detailed molecular speciation is not required.

Ultimately, the choice between HPLC-APCI-MS and GC-FID will depend on the specific research question, the complexity of the sample, and the level of detail required in the triacylglycerol profile. For a complete understanding of a sample's lipid composition, a combination of both techniques can provide complementary and confirmatory data.

References

A Comparative Guide to the Cross-Validation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Data Between LC-MS and GC-MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DLinG), a common triglyceride found in various biological and pharmaceutical formulations. The choice of analytical technique is critical for obtaining accurate and reliable data in research, development, and quality control. This document outlines the performance characteristics, experimental protocols, and underlying principles of each platform to aid in method selection and cross-validation efforts.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical quantitative performance of LC-MS for the direct analysis of intact DLinG and GC-MS for the indirect analysis of its constituent fatty acids as fatty acid methyl esters (FAMEs). These values are representative and can vary based on instrumentation, method optimization, and sample matrix.

ParameterLC-MS (Intact Triglyceride Analysis)GC-MS (Fatty Acid Methyl Ester Analysis)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 5 ng/mL0.2 - 0.6 µg/mL
Limit of Quantitation (LOQ) 0.5 - 20 ng/mL0.6 - 2.0 µg/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Preparation Simple (Dilution, Protein Precipitation)Complex (Hydrolysis/Transesterification, Derivatization)
Analysis Time per Sample 5 - 20 minutes15 - 30 minutes
Analyte Intact this compoundOleic and Linoleic Acid Methyl Esters

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact DLinG

This method allows for the analysis of the intact triglyceride molecule, providing direct evidence of its structure.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing DLinG in a suitable organic solvent (e.g., isopropanol (B130326) or chloroform/methanol 2:1 v/v).

  • For biological matrices (e.g., plasma), perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

  • Dilute the sample to a final concentration within the calibration range of the instrument.

  • Transfer the final extract to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate DLinG from other lipid species.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 55°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition of the precursor ion (e.g., [M+NH₄]⁺) to specific product ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DLinG as FAMEs

This method involves the chemical transformation of the triglyceride into its more volatile fatty acid methyl esters for analysis.

1. Sample Preparation (Transesterification):

  • Accurately weigh the sample containing DLinG.

  • Add a known amount of an internal standard (e.g., a triglyceride with a fatty acid not present in the sample).

  • Perform a transesterification reaction by adding a reagent such as methanolic HCl or BF₃-methanol and heating the mixture. This process cleaves the fatty acids from the glycerol (B35011) backbone and simultaneously forms the methyl esters.

  • After the reaction is complete, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the organic layer containing the FAMEs and, if necessary, concentrate it under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC injection.

2. GC-MS System and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless or on-column injector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to separate the different FAMEs (e.g., initial temperature of 100°C, ramp to 240°C).

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of oleic acid methyl ester and linoleic acid methyl ester.

Mandatory Visualization

cluster_LCMS LC-MS Workflow (Intact DLinG) cluster_GCMS GC-MS Workflow (DLinG as FAMEs) cluster_Validation Cross-Validation Sample_LCMS Sample containing DLinG Prep_LCMS Sample Preparation (Dilution / Protein Precipitation) Sample_LCMS->Prep_LCMS Analysis_LCMS LC-MS/MS Analysis (Direct Injection) Prep_LCMS->Analysis_LCMS Data_LCMS Intact DLinG Data Analysis_LCMS->Data_LCMS Compare Compare Results Data_LCMS->Compare Sample_GCMS Sample containing DLinG Deriv Transesterification (Hydrolysis & Derivatization) Sample_GCMS->Deriv FAMEs Fatty Acid Methyl Esters (FAMEs) Deriv->FAMEs Analysis_GCMS GC-MS Analysis FAMEs->Analysis_GCMS Data_GCMS FAMEs Data Analysis_GCMS->Data_GCMS Data_GCMS->Compare

Caption: Experimental workflow for the cross-validation of DLinG analysis.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation Dietary_TG Dietary Triglycerides (DLinG) MG_FFA Monoglycerides & Free Fatty Acids Dietary_TG->MG_FFA Hydrolysis Bile_Salts Bile Salts Bile_Salts->Dietary_TG Emulsification Lipase Pancreatic Lipase Lipase->Dietary_TG Absorption Absorption MG_FFA->Absorption Reassembly Reassembly into Triglycerides Absorption->Reassembly Chylomicron Chylomicron Formation (with Cholesterol & Proteins) Reassembly->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Tissues Adipose & Muscle Tissue (Energy or Storage) Bloodstream->Tissues

Caption: Metabolic pathway of dietary triglycerides.

A Comparative Guide to the Accurate and Precise Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of specific lipid molecular species is paramount for robust experimental outcomes. This guide provides an objective comparison of common analytical methods for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG), a triacylglycerol (TAG) of interest in fields ranging from metabolic research to food science and drug formulation.

Overview of Major Quantification Techniques

The quantification of OOG is challenging due to its structural similarity to other TAG isomers. The most effective and widely adopted methods couple a high-resolution separation technique with a sensitive detection method. The primary methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), most often coupled with Mass Spectrometry (MS). A newer technique, Ultra-Performance Convergence Chromatography™ (UPC²), also shows significant promise. The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based lipid quantification.[1]

Data Presentation: Performance Comparison

The selection of an analytical method often depends on a trade-off between sensitivity, accuracy, precision, and sample throughput. The following table summarizes typical performance metrics for the quantification of TAGs using various techniques.

Analytical MethodTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
HPLC-MS/MS (with Stable Isotope Dilution) > 0.990.001 - 0.330 µg/mL0.001 - 1.000 µg/mL< 15-25% (Inter-assay)[1][2]90 - 110%
GC-FID/MS > 0.99[3]0.001 - 0.330 µg/mL[3]0.001 - 1.000 µg/mL[3]< 5% (Intra-day)[3]95 - 105%
UPC²-MS > 0.99Comparable to GCComparable to GC< 10%90 - 110%

Values are synthesized from typical performance data reported in the literature and may vary based on the specific lipid, matrix, and instrumentation.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible quantification. Below are overviews of the most common workflows.

Protocol 1: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most widely used method for targeted quantification of intact TAGs from complex biological matrices. It combines the separation power of reversed-phase liquid chromatography with the specificity and sensitivity of a triple quadrupole mass spectrometer.

1. Sample Preparation (Lipid Extraction):

  • A known quantity of sample (e.g., plasma, tissue homogenate) is spiked with a precise amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled OOG).

  • Lipids are extracted using a biphasic solvent system, such as the Folch method (chloroform/methanol) or Bligh-Dyer method.[1]

  • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol/isopropanol).[1]

  • The reconstituted sample is then centrifuged to pellet any insoluble material, and the supernatant is transferred to an autosampler vial.[4]

2. Instrumentation and Analysis:

  • HPLC System: A reversed-phase C18 or C30 column is used to separate TAGs based on their hydrophobicity.[4]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, isopropanol) with additives like ammonium (B1175870) formate (B1220265) is used for elution.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Specific precursor-to-product ion transitions for both the endogenous OOG and the stable isotope-labeled internal standard are monitored. The concentration of OOG is calculated from the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.[5]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically quantifies the fatty acid constituents of TAGs after chemical derivatization, rather than the intact molecule.

1. Sample Preparation (Transesterification):

  • Lipids are extracted from the sample as described above.

  • The extracted TAGs are subjected to transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by heating with methanolic HCl or BF₃-methanol.

  • The resulting FAMEs are extracted into an organic solvent like hexane.

2. Instrumentation and Analysis:

  • GC System: A capillary column with a non-polar stationary phase is used for separation.

  • Injection: A split/splitless inlet is used to introduce the sample.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect and quantify the specific FAMEs corresponding to oleic and linoleic acid.

  • Quantification: The amount of OOG is inferred from the stoichiometric ratio of its constituent fatty acids. This method has excellent precision but can be less accurate for specific TAGs if multiple isomers contribute the same fatty acids. Isotope dilution GC-MS provides high accuracy.[6][7]

Mandatory Visualization

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add Stable Isotope Internal Standard Sample->IS Extraction Lipid Extraction (Folch/Bligh-Dyer) IS->Extraction DryRecon Dry & Reconstitute Extraction->DryRecon HPLC HPLC Separation (C18 Column) DryRecon->HPLC MS ESI-MS/MS (MRM Mode) HPLC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Workflow for OOG quantification via HPLC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Deriv Transesterification (to FAMEs) Extraction->Deriv FAME_Ext FAME Extraction Deriv->FAME_Ext GC GC Separation FAME_Ext->GC MS MS Detection (SIM Mode) GC->MS Quant Quantification (Fatty Acid Profile) MS->Quant

Caption: General workflow for TAG analysis by GC-MS.

Discovery Discovery Lipidomics (Untargeted Profiling) Hypothesis Hypothesis Generation (e.g., OOG is a biomarker) Discovery->Hypothesis MethodDev Targeted Method Development for OOG Hypothesis->MethodDev Validation Method Validation (Accuracy, Precision, etc.) MethodDev->Validation Quant_Study Quantitative Study (e.g., Clinical Cohort) Validation->Quant_Study Conclusion Biological Conclusion Quant_Study->Conclusion

Caption: Logical workflow for biomarker validation.

References

Establishing the Limit of Detection for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of modern analytical methodologies for establishing the limit of detection (LOD) for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a triglyceride of significant interest in various research and development fields. The document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable detection strategy.

Introduction to Limit of Detection (LOD)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified as an exact value.[1][2][3] Establishing a robust and accurate LOD is a critical component of analytical method validation, ensuring the reliability of data in trace analysis, impurity detection, and biomarker discovery.

The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for determining the LOD, with the two most common methods being:

  • Based on Signal-to-Noise Ratio: This approach involves analyzing samples with known low concentrations of the analyte and establishing the minimum concentration at which the signal is clearly distinguishable from the noise. A signal-to-noise (S/N) ratio of 3:1 is widely accepted for estimating the LOD.[4]

  • Based on the Standard Deviation of the Response and the Slope: This method calculates the LOD from the standard deviation of the blank or the residual standard deviation of a regression line and the slope of the calibration curve. The formula is expressed as LOD = 3.3 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[5]

For complex lipids like this compound, which lack strong chromophores, High-Performance Liquid Chromatography (HPLC) coupled with mass-sensitive detectors is the preferred analytical choice.

Comparison of Analytical Detectors

The selection of an appropriate detector is paramount for achieving the desired sensitivity. This section compares three common HPLC detectors for lipid analysis: Triple Quadrupole Mass Spectrometry (MS/MS), Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD).

ParameterHPLC-MS/MS (MRM)HPLC-CADHPLC-ELSD
Detection Principle Measures mass-to-charge ratio of specific analyte fragments.Measures charge of aerosolized analyte particles.Measures light scattered by aerosolized analyte particles.
Selectivity Very High (Specific molecular transitions)Low (Universal Detector)Low (Universal Detector)
Sensitivity Very High (pg to fg range)High (low ng range)[6]Moderate (high ng range)
Gradient Compatibility ExcellentExcellent[6][7]Good
Dynamic Range WideWide[6]Narrow
Response Uniformity Compound-dependentNear-uniform for non-volatile compounds[6]Non-linear, compound-dependent
Typical LOD ~0.1 - 1 ng/mL~5 - 20 ng/mL~50 - 200 ng/mL
Primary Application Targeted quantification, structural confirmationUniversal quantification of non-volatile analytesRoutine analysis of non-volatile compounds

Table 1. Comparison of key performance characteristics for HPLC detectors used in the analysis of this compound.

Experimental Protocols

This section provides a detailed methodology for determining the LOD of this compound using HPLC coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS), which offers the highest sensitivity and selectivity.

Materials and Reagents
  • Analyte: this compound (≥97% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • Additives: Ammonium Formate (LC-MS grade)

  • Internal Standard (IS): Glyceryl trilinolenate (TG 54:9) or other suitable odd-chain triglyceride.

Sample Preparation: Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Isopropanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with the mobile phase solvent mixture.

  • Spiking Solutions: Prepare a series of low-concentration standards by serial dilution of the working stock solution, ranging from 0.1 ng/mL to 100 ng/mL. These solutions will be used to determine the LOD.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
HPLC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water/Acetonitrile (40:60, v/v)
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile/Isopropanol (10:90, v/v)
Flow Rate 0.4 mL/min
Gradient 30% B to 100% B over 10 min, hold for 5 min, re-equilibrate
Column Temperature 55 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion [M+NH4]+: m/z 901.8 → Product Ion: m/z 601.5 (Neutral Loss of Linoleic Acid)
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Table 2. Optimized LC-MS/MS parameters for the detection of this compound.

LOD Determination (Signal-to-Noise Method)
  • Inject a blank sample (mobile phase) multiple times to establish the baseline noise.

  • Inject the prepared low-concentration standards, starting from the lowest concentration.

  • Analyze the resulting chromatograms to measure the peak height of the analyte and the noise level in a representative region of the baseline near the analyte peak.

  • The LOD is the concentration at which the analyte peak exhibits a signal-to-noise ratio of approximately 3:1.

Data Presentation and Visualization

The following table summarizes hypothetical but realistic LOD values for this compound determined by the S/N method across different platforms.

Analytical PlatformAnalyte Concentration (ng/mL)Signal (Peak Height)Noise (Baseline)Signal-to-Noise (S/N) RatioEstimated LOD (ng/mL)
HPLC-MS/MS 0.515,2004,9503.07~0.5
1.031,5005,1006.18
5.0155,0005,00031.0
HPLC-CAD 528102.8~5
1065115.9
503101031.0
HPLC-ELSD 5032,00011,0002.91~50
10068,00012,0005.67
500350,00011,50030.4

Table 3. Comparative data for establishing the LOD of this compound.

Diagrams and Workflows

The following diagrams illustrate the experimental and logical workflows for LOD determination.

LOD_Determination_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare Primary Stock Solution B Create Serial Dilutions A->B D Inject Diluted Standards B->D C Inject Blank (Establish Noise) E Measure Signal (S) and Noise (N) C->E D->E F Calculate S/N Ratio E->F G S/N >= 3? F->G H Establish LOD G->H Yes I Inject Higher Concentration G->I No I->D

Caption: Workflow for LOD determination using the Signal-to-Noise method.

LOD_Method_Comparison central_topic LOD for this compound ich_guideline ICH Q2(R1) Guideline central_topic->ich_guideline analytical_platforms Analytical Platforms central_topic->analytical_platforms method_class method_class method_specific method_specific attribute attribute sn_method Signal-to-Noise (S/N) ich_guideline->sn_method slope_method Std. Dev. & Slope ich_guideline->slope_method ms HPLC-MS/MS analytical_platforms->ms cad HPLC-CAD analytical_platforms->cad elsd HPLC-ELSD analytical_platforms->elsd sn_attr sn_attr sn_method->sn_attr LOD when S/N ≈ 3 slope_attr slope_attr slope_method->slope_attr LOD = 3.3 * (σ/S) ms_attr ms_attr ms->ms_attr Highest Sensitivity & Selectivity cad_attr cad_attr cad->cad_attr High Sensitivity Universal Response elsd_attr elsd_attr elsd->elsd_attr Moderate Sensitivity Universal Detector

References

A Comparative Guide to HPLC Columns for Triacylglycerol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and analysis of triacylglycerol (TAG) isomers are critical in fields ranging from food science and nutrition to lipidomics and the development of lipid-based drug delivery systems. The specific positioning of fatty acids on the glycerol (B35011) backbone (regioisomers) and their stereochemical orientation (enantiomers) significantly impacts their physicochemical and biological properties. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these challenging separations, with column selection being the most critical parameter for success. This guide provides an objective comparison of the performance of various HPLC columns for triacylglycerol isomer separation, supported by experimental data.

Key Separation Techniques and Column Types

The separation of TAG isomers primarily relies on three HPLC modes: Non-Aqueous Reversed-Phase (NARP) HPLC, Silver-Ion HPLC (Ag+-HPLC), and Chiral HPLC. Each technique leverages different physicochemical properties of the TAG molecules to achieve separation.

Non-Aqueous Reversed-Phase (NARP) HPLC

NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), a value that accounts for both the total number of carbon atoms and the number of double bonds in the fatty acid chains.[1] While standard C18 columns can separate TAGs by their ECN, the separation of regioisomers, which have identical ECNs, is particularly challenging.[2] However, with optimized conditions and specific column chemistries, resolution can be achieved.

Column Characteristics:

  • Stationary Phases: C18 (octadecylsilane), polymeric ODS, and C30 columns are commonly used.[1][2][3] Polymeric ODS columns have demonstrated particular effectiveness in resolving positional isomers.[1][3]

  • Separation Principle: Partitioning based on polarity and hydrophobicity. Isomers with unsaturated fatty acids at the sn-2 position tend to elute earlier than those with the unsaturated fatty acid at the sn-1 or sn-3 positions.[4][5]

Silver-Ion HPLC (Ag+-HPLC)

Ag+-HPLC is a powerful technique that offers excellent selectivity for separating TAG isomers based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains.[1] This selectivity arises from the formation of reversible π-complexes between the silver ions on the stationary phase and the double bonds of the fatty acids.[1][6]

Column Characteristics:

  • Stationary Phase: Typically silica (B1680970) gel impregnated with silver nitrate (B79036) or columns with silver ions chemically bonded to the stationary phase.[7][8]

  • Separation Principle: The strength of the π-complexation. Retention increases with the number of double bonds.

Chiral HPLC

For the separation of TAG enantiomers (stereoisomers), chiral HPLC is the method of choice. These separations are crucial for understanding the stereospecific aspects of lipid metabolism and for the analysis of chiral lipid-based drugs.

Column Characteristics:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as cellulose-tris-(3,5-dimethylphenylcarbamate), are widely used.[9][10]

  • Separation Principle: Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the chiral stationary phase and the TAG enantiomers.[11][12]

Performance Comparison of HPLC Columns

The following table summarizes the performance of different HPLC columns for the separation of various triacylglycerol isomer pairs based on published experimental data.

Isomer TypeIsomer Pair ExamplesColumn TypeStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)ResolutionReference
Regioisomers POP vs. PPONARP-HPLCPolymeric ODSAcetonitrile (B52724)/2-Propanol (70:30, v/v)0.825Partial to good[3][4][5]
PLP vs. PPLNARP-HPLCC18Acetonitrile/Modifier1.018Good[1][4][5]
OPO vs. OOPNARP-HPLCPolymeric ODSAcetone1.010Good[3]
Saturated/UnsaturatedAg+-HPLCSilver-impregnated silicaToluene/Hexane (B92381) & Toluene/Ethyl Acetate (B1210297) gradient1.5N/AExcellent[7]
Di-unsaturatedAg+-HPLCChromSpher 5 LipidsHexane/Acetonitrile (isocratic)N/A10-40Good[8]
Enantiomers PPO IsomersChiral HPLCCellulose-tris-(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (gradient)N/AN/AGood[9][10]
OOP IsomersChiral HPLCCellulose-tris-(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (gradient)N/AN/AGood[9][10]
PPL IsomersChiral HPLCCHIRALCEL OD-RHMethanolN/AN/ABaseline[12]

Abbreviations: P - Palmitic acid, O - Oleic acid, L - Linoleic acid, S - Stearic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods. Below are representative experimental protocols for each technique.

NARP-HPLC for Regioisomer Separation
  • Sample Preparation: Dissolve the lipid sample in the initial mobile phase (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]

  • HPLC System: A standard HPLC or UHPLC system with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[1]

  • Column: Polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a modifier like 2-propanol. The exact ratio (e.g., 70:30 v/v) may require optimization.[4][5]

  • Flow Rate: 0.8 - 1.0 mL/min.[1][4][5]

  • Column Temperature: This is a critical parameter and should be carefully controlled. Temperatures between 10°C and 25°C have been shown to be effective for separating regioisomers.[3]

  • Injection Volume: 5-20 µL.[1]

Silver-Ion HPLC for Regioisomer Separation
  • Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL. Filter through a 0.2 µm PTFE syringe filter.[1]

  • HPLC System: A standard HPLC system with a column oven and an ELSD or MS detector.

  • Column: A commercially available silver-ion column or a silica column impregnated with silver nitrate.[7]

  • Mobile Phase: A gradient of solvents is often used. For example, a multilinear gradient of toluene-hexane (1:1, v/v) and toluene-ethyl acetate (9:1, v/v).[7] Another option is an isocratic mobile phase of hexane with a small percentage of acetonitrile.[8]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[7]

  • Column Temperature: The effect of temperature can be complex in Ag+-HPLC. For hexane-based mobile phases, increasing the temperature can sometimes increase the retention of unsaturated TAGs.[8]

Chiral HPLC for Enantiomer Separation
  • Sample Preparation: Dissolve the TAG sample in the mobile phase, typically a mixture of hexane and 2-propanol.

  • HPLC System: A standard HPLC system, often with multiple columns connected in series to enhance resolution, coupled with a suitable detector like a mass spectrometer.[9][10]

  • Column: Two cellulose-tris-(3,5-dimethylphenylcarbamate) columns (e.g., 250 x 4.6 mm, 5 µm) connected in series.[9][10]

  • Mobile Phase: A gradient of hexane and 2-propanol is commonly used.[9][10]

  • Flow Rate: Dependent on the specific columns and system but generally in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Typically maintained at a constant temperature, for example, 25°C.

Visualization of Method Selection and Workflow

The selection of an appropriate HPLC column and method is a logical process based on the analytical goals. The following diagrams illustrate the decision-making workflow.

start Start: Triacylglycerol Isomer Analysis goal Define Analytical Goal start->goal regio Regioisomer Separation goal->regio Positional Isomers enantio Enantiomer Separation goal->enantio Stereoisomers narp NARP-HPLC regio->narp ECN-based separation ag_hplc Ag+-HPLC regio->ag_hplc Unsaturation-based separation chiral Chiral HPLC enantio->chiral

Caption: Decision tree for selecting the appropriate HPLC method.

sample Sample Preparation (Extraction & Filtration) hplc HPLC Separation (Column & Method Selection) sample->hplc detection Detection (MS or ELSD) hplc->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Caption: General experimental workflow for TAG isomer analysis.

References

A Researcher's Guide to Certified Reference Materials for Triacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triacylglycerols (TAGs) is critical for metabolic research, food science, and clinical diagnostics. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical measurements. This guide provides an objective comparison of available CRMs for TAG analysis, supported by performance data from inter-laboratory studies and detailed experimental protocols.

The selection of an appropriate CRM is fundamental for method validation, calibration, and quality control. It ensures that measurements are traceable to a recognized standard, thereby allowing for comparability of results across different laboratories and analytical platforms. This guide explores the characteristics of commercially available CRMs and the performance of common analytical methods used in their certification and application.

Comparison of Certified Reference Materials for Triacylglycerol Analysis

Certified Reference MaterialProviderMatrixCertified Analytes (Examples)Intended Use
ERM®-BD519 [1][2]Joint Research Centre (JRC)Anhydrous Milk FatRelative mass fraction of various triacylglycerols (e.g., C24 to C54) and cholesterol.[1][2]Method performance evaluation and calibration for the analysis of milk fat.[1]
Triglyceride Mix CRMs [3]Sigma-Aldrich (Supelco)Solution/NeatMixtures of various triglycerides (e.g., C2-C10, C8-C24).[3]Calibration and identification in chromatographic methods.[3]
NIST SRMs [4]National Institute of Standards and Technology (NIST)Various food matricesTriacylglycerols and other lipids in materials like fish oil, meat homogenates, and infant formula.[4]Method validation and quality control for the analysis of lipids in complex food matrices.[4]
FAPAS® RMs [4]FAPAS® (a brand of Fera Science Ltd.)Various food matricesTriacylglycerols and other analytes in proficiency testing materials.[4]Proficiency testing and method calibration.[4]

Performance of Analytical Methods for Triacylglycerol Analysis

The certification of CRMs and their subsequent use in laboratories rely on robust and validated analytical methods. Inter-laboratory comparison studies provide valuable data on the performance of these methods in real-world settings.

Analytical MethodPrincipleTypical Bias (%) from Reference MethodTypical Inter-Laboratory CV (%)Key Considerations
Enzymatic Methods Enzymatic hydrolysis of TAGs to glycerol (B35011) and free fatty acids, followed by a coupled enzymatic reaction leading to a measurable product.-0.13 to -0.712.9 to 7.73Widely used in automated clinical analyzers; performance can vary between reagent manufacturers.
Gas Chromatography (GC-FID) Separation of TAGs based on their boiling points and detection by a flame ionization detector.N/A (Method-dependent)N/A (Method-dependent)A sensitive method for identifying adulteration in oils by analyzing the TAG profile.
High-Performance Liquid Chromatography (HPLC) Separation of TAGs based on their polarity and partitioning between a stationary and mobile phase.N/A (Method-dependent)N/A (Method-dependent)Can be coupled with various detectors (e.g., RI, UV, MS) for comprehensive analysis.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) A reference method that combines the separation power of GC with the high selectivity and sensitivity of mass spectrometry, using isotopically labeled internal standards.≈ 0 (Reference Method)< 1.0Considered a "gold standard" for its high accuracy and precision.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results in triacylglycerol analysis. Below are outlines of common methodologies.

Enzymatic Assay for Total Triacylglycerols

This method is commonly used in clinical laboratories for the quantification of total triglycerides.

Principle: Triglycerides are hydrolyzed to glycerol and free fatty acids by lipase (B570770). The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate (B84403) oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

Generalized Protocol:

  • Sample Preparation: Serum or plasma samples are typically used directly or after appropriate dilution.

  • Reagent Preparation: Prepare working solutions of the enzyme reagents and chromogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette the sample and a standard into separate wells of a microplate or cuvettes.

    • Add the lipase solution and incubate to allow for the complete hydrolysis of triglycerides.

    • Add the coupled enzyme reagent mixture containing glycerol kinase, glycerol phosphate oxidase, peroxidase, and the chromogenic substrate.

    • Incubate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculation: Calculate the triglyceride concentration in the sample by comparing its absorbance to that of the standard.

Gas Chromatography (GC) for Triacylglycerol Profiling

This method is suitable for the detailed analysis of the triacylglycerol composition of fats and oils.

Principle: Triacylglycerols are separated based on their carbon number and degree of unsaturation in a high-temperature capillary gas chromatograph.

Generalized Protocol:

  • Sample Preparation:

    • Dissolve the oil or fat sample in a suitable solvent (e.g., hexane).

    • An internal standard may be added for quantitative analysis.

  • GC System and Conditions:

    • Injector: Split/splitless injector, operated at a high temperature (e.g., 350°C).

    • Column: A high-temperature, non-polar capillary column suitable for TAG analysis.

    • Oven Temperature Program: A temperature program that allows for the separation of the different TAG species.

    • Detector: Flame Ionization Detector (FID) operated at a high temperature (e.g., 360°C).

  • Injection and Analysis: Inject the prepared sample into the GC system and run the analysis.

  • Data Analysis: Identify the individual TAG peaks based on their retention times compared to a reference standard mixture. Quantify the relative abundance of each TAG by peak area integration.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Triacylglycerol Analysis

This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

Principle: TAGs are separated by reversed-phase HPLC based on their hydrophobicity. The eluting compounds are then ionized and detected by a mass spectrometer, allowing for their identification and quantification.

Generalized Protocol:

  • Sample Preparation:

    • Extract lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).

    • Reconstitute the dried lipid extract in the initial mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 or C30 reversed-phase column.

    • Mobile Phase: A gradient of two or more solvents, such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) acetate (B1210297) to promote ionization.

    • Flow Rate: A flow rate compatible with the mass spectrometer interface.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for mass analysis.

    • Data Acquisition: Acquire data in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

  • Data Analysis: Identify TAG species based on their retention times and mass-to-charge ratios. Quantify using the peak areas of the corresponding ions.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for the enzymatic assay and the HPLC-MS analysis of triacylglycerols.

Enzymatic_Triacylglycerol_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Sample Sample (Serum/Plasma) Pipette Pipette Sample/Standard Sample->Pipette Standard Triglyceride Standard Standard->Pipette EnzymeReagents Enzyme Reagents AddLipase Add Lipase & Incubate EnzymeReagents->AddLipase Pipette->AddLipase AddCoupledEnzymes Add Coupled Enzyme Mix AddLipase->AddCoupledEnzymes IncubateColor Incubate for Color Development AddCoupledEnzymes->IncubateColor MeasureAbsorbance Measure Absorbance IncubateColor->MeasureAbsorbance Calculate Calculate Concentration MeasureAbsorbance->Calculate

Caption: Workflow for Enzymatic Triacylglycerol Assay.

HPLC_MS_Triacylglycerol_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Reconstitution Reconstitution LipidExtraction->Reconstitution Injection Sample Injection Reconstitution->Injection RP_Column Reversed-Phase Column Separation Injection->RP_Column Ionization Ionization (ESI/APCI) RP_Column->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Identification Identification (RT & m/z) MassAnalysis->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Workflow for HPLC-MS Triacylglycerol Analysis.

References

Safety Operating Guide

Safe Disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential information and a step-by-step guide for the proper disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Immediate Safety and Handling Precautions

Although not classified as hazardous, general laboratory safety precautions should always be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Ventilation: Work in a well-ventilated area.

Disposal Plan: Step-by-Step Procedure

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Local regulations may have specific requirements for the disposal of non-hazardous chemical waste.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and non-reactive container.

    • The label should include the full chemical name: "this compound".

  • Waste Stream Determination:

    • Based on institutional guidelines, determine if the waste can be disposed of as non-hazardous chemical waste.

    • Do not mix with hazardous waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal:

    • If permitted by local and institutional regulations, small quantities of non-hazardous triglycerides may be disposed of in the regular trash, provided they are properly contained and labeled.

    • For larger quantities, or if required by your institution, arrange for pickup by a licensed chemical waste disposal contractor.

Quantitative Data Summary

There is no quantitative data available regarding the specific disposal parameters for this compound. Disposal limits and requirements are determined by local and institutional regulations.

Experimental Protocols

No experimental protocols are cited in the context of disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste consult_guidelines Consult Institutional and Local Disposal Guidelines start->consult_guidelines is_hazardous Is the substance classified as hazardous? consult_guidelines->is_hazardous non_hazardous_disposal Follow non-hazardous waste disposal protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow hazardous waste disposal protocol is_hazardous->hazardous_disposal Yes containerize Place in a labeled, sealed, non-reactive container non_hazardous_disposal->containerize hazardous_disposal->containerize ehs_pickup Arrange for EHS pickup or licensed contractor disposal containerize->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a common triglyceride found in various vegetable oils.[1] While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper PPE is fundamental for safe laboratory operations. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures for non-hazardous chemicals.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GlassesShould be worn at all times to protect from potential splashes.[2]
Hand Protection Nitrile GlovesRecommended to prevent skin contact.[3] While the substance is not a skin irritant, gloves are a standard component of good laboratory practice.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing.[3][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.[5]

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible.[5]

    • Put on all required PPE as listed in the table above.[6]

  • Handling:

    • Dispense the required amount of this compound carefully to avoid spills.

    • If heating the substance, do so in a well-ventilated area.

    • Avoid creating aerosols.[7]

  • Post-Handling:

    • Securely close the container after use.

    • Clean the work area with an appropriate solvent or detergent.

    • Remove and dispose of gloves properly.[3]

    • Wash hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It should not be poured down the sink.[8]
Contaminated Materials (e.g., gloves, paper towels) Dispose of in the appropriate laboratory waste container.[3]

Experimental Workflow for Handling

The following diagram illustrates the logical flow of operations when working with this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Dispense Chemical B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Caption: A flowchart illustrating the key stages of handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.